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  • Product: 5-Methoxypyridine-2-carbothioamide
  • CAS: 1256809-16-1

Core Science & Biosynthesis

Foundational

Bioisosteric Applications of 5-Methoxypyridine-2-carbothioamide in Drug Design: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery In the intricate process of drug design and developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

In the intricate process of drug design and development, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles while mitigating toxicity.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this optimization process.[3][4] This strategy allows medicinal chemists to fine-tune the physicochemical properties of a molecule, such as size, shape, electronic distribution, and polarity, to improve its overall performance as a drug candidate.[3]

Among the various functional groups utilized, the thioamide group has emerged as a compelling bioisostere for the ubiquitous amide bond.[1][2][5] While sharing the planar geometry and similar electronic properties of amides, thioamides exhibit distinct characteristics that can be leveraged to overcome common drug development hurdles.[1][2] The sulfur atom in a thioamide increases lipophilicity, which can enhance membrane permeability, and its different hydrogen bonding capabilities can alter target engagement and metabolic stability.[1][2][6]

This guide focuses on a specific, highly versatile scaffold: 5-Methoxypyridine-2-carbothioamide . We will explore its potential in drug design by dissecting the individual contributions of its core components—the pyridine ring, the methoxy substituent, and the carbothioamide functional group—and how their interplay can be harnessed to develop novel therapeutics.

Deconstructing the Scaffold: Rationale for 5-Methoxypyridine-2-carbothioamide in Medicinal Chemistry

The promise of 5-Methoxypyridine-2-carbothioamide as a drug design scaffold lies in the synergistic interplay of its three key components.

The Pyridine Ring: A Privileged Heterocycle

The pyridine ring is a common motif in medicinal chemistry, often serving as a bioisosteric replacement for a benzene ring.[7] Its nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target interaction. Furthermore, the pyridine ring's electronic properties can be modulated by substituents, and its metabolic stability can differ from that of a corresponding phenyl ring.[8]

The Methoxy Group: A "Scout" for Potency and Improved Properties

The methoxy group is a valuable substituent that can significantly impact a drug's profile.[8][9][10] It can enhance ligand-target binding, improve physicochemical properties, and favorably alter ADME (absorption, distribution, metabolism, and excretion) characteristics.[9][10] The methoxy group can improve potency without substantially increasing lipophilicity.[8] When attached to a pyridine ring, it is also known to be demethylated at a slower rate compared to when it is on a benzene ring, potentially improving metabolic stability.[8]

The Carbothioamide Moiety: A Versatile Amide Bioisostere

As previously mentioned, the thioamide group is an excellent bioisostere for the amide functionality.[1][5] Key differences are summarized in the table below:

PropertyAmide (-CONH₂)Thioamide (-CSNH₂)Implication in Drug Design
C=X Bond Length C=O is ~1.23 ÅC=S is ~1.71 ÅAlters bond angles and steric interactions within a binding pocket.[1][2]
Lipophilicity LowerHigher (due to sulfur)May improve membrane permeability and cell penetration.[1][2][5]
Hydrogen Bonding Strong H-bond acceptor (O)Weaker H-bond acceptor (S), Stronger H-bond donor (N-H).[6]Can lead to altered binding affinities and selectivities.
Metabolic Stability Susceptible to enzymatic hydrolysis.[6]Generally more resistant to hydrolysis.Can improve in vivo half-life.[6]
Electronic Properties Planar with resonancePlanar with resonanceSimilar electronic profile allows for effective mimicry.[1][2]

By integrating these three components, 5-Methoxypyridine-2-carbothioamide presents a scaffold with tunable electronics, diverse hydrogen bonding capabilities, and potential for enhanced metabolic stability and cell permeability.

Synthesis of 5-Methoxypyridine-2-carbothioamide: A Practical Workflow

The synthesis of 5-Methoxypyridine-2-carbothioamide is typically achieved from its corresponding nitrile precursor, 5-methoxypyridine-2-carbonitrile.[11][12][13][14][15] The conversion of a nitrile to a primary thioamide is a well-established transformation in organic chemistry.[16][17]

Experimental Protocol: Synthesis via Thionation

This protocol details the conversion of 5-methoxypyridine-2-carbonitrile to the target thioamide using Lawesson's reagent, a common and effective thionating agent.[18]

Step 1: Reaction Setup

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxypyridine-2-carbonitrile (1.0 eq).

  • Add dry toluene or dioxane as the solvent.

  • Add Lawesson's reagent (0.5 eq). Safety Note: Lawesson's reagent should be handled in a fume hood with appropriate personal protective equipment.

Step 2: Reaction

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 5-Methoxypyridine-2-carbothioamide.

Step 4: Characterization

  • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G start 5-Methoxypyridine-2-carbonitrile reagent Lawesson's Reagent Toluene/Reflux start->reagent product 5-Methoxypyridine-2-carbothioamide reagent->product purification Column Chromatography product->purification

Caption: Synthesis of 5-Methoxypyridine-2-carbothioamide.

Bioisosteric Applications in Drug Design: Case Studies and Strategies

The unique properties of the 5-Methoxypyridine-2-carbothioamide scaffold make it an attractive candidate for several therapeutic areas.

Case Study 1: Antitubercular Agents Inspired by Ethionamide

Background: Ethionamide and its analogue Prothionamide are second-line antitubercular drugs that contain a thioamide functional group.[19][20][21][22] They are prodrugs, activated by the mycobacterial enzyme EthA, a monooxygenase.[2][23] The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid synthesis and thus bacterial cell wall integrity.[19][23]

Bioisosteric Rationale: 5-Methoxypyridine-2-carbothioamide can be viewed as a bioisosteric analogue of Ethionamide. The pyridine ring mimics the core heterocyclic structure, while the methoxy group can modulate the electronic properties and metabolic stability of the molecule. This modification could potentially lead to a compound with an altered activation profile or improved pharmacokinetic properties.

Proposed Mechanism of Action

G Prodrug 5-Methoxypyridine-2- carbothioamide (Prodrug) EthA Mycobacterial EthA Enzyme Prodrug->EthA Activation Active Activated Drug InhA InhA Enzyme Active->InhA Inhibition EthA->Active MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Cell Wall Disruption MycolicAcid->CellWall

Caption: Proposed mechanism of action for antitubercular activity.

Case Study 2: Kinase Inhibitors

Background: Pyridine derivatives are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding pocket of kinases. The amide group is also a common feature, often involved in critical interactions with the hinge region of the kinase.

Bioisosteric Rationale: Replacing a critical amide with a thioamide in a known kinase inhibitor scaffold could offer several advantages. The increased lipophilicity might enhance cell permeability, a common challenge with kinase inhibitors.[5] The altered hydrogen bonding properties of the thioamide could also lead to improved selectivity for the target kinase over other kinases, reducing off-target effects. The 5-methoxy group can be used to probe for additional pockets or interactions within the active site, potentially boosting potency.[8]

Hypothetical Structure-Activity Relationship (SAR) Exploration

The following table outlines potential modifications to the 5-Methoxypyridine-2-carbothioamide scaffold and their predicted impact, based on established medicinal chemistry principles.

Modification SiteSubstituent (R)Predicted Impact on Activity/PropertiesRationale
Pyridine Ring (Position 4) -F, -ClIncreased potency, altered electronicsHalogens can form specific interactions and modulate pKa.
-NH₂Increased polarity, potential new H-bondsAmine group can act as an H-bond donor.
Methoxy Group -OCF₃, -OCHF₂Increased metabolic stability, altered lipophilicityFluorinated analogues are often more resistant to metabolic oxidation.[24]
-OHIncreased polarity, potential new H-bondsHydroxyl group can act as both H-bond donor and acceptor.
Thioamide (-CSNH₂) -CSNHR'Modulated lipophilicity and target interactionSecondary thioamides allow for probing of additional binding pockets.

Standard Operating Protocols for In Vitro Evaluation

To assess the therapeutic potential of novel 5-Methoxypyridine-2-carbothioamide derivatives, a series of standard in vitro assays are required.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay determines the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[25]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration inhibiting 50% of cell growth) is then calculated.

Protocol 2: In Vitro Microsomal Stability Assay

This assay predicts the metabolic stability of a compound in the liver.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Half-Life Calculation: The in vitro half-life (t₁/₂) is determined by plotting the natural log of the peak area ratio (compound/internal standard) versus time.

Conclusion and Future Perspectives

5-Methoxypyridine-2-carbothioamide is a promising and versatile scaffold for modern drug discovery. The strategic combination of a privileged pyridine heterocycle, a potency-enhancing methoxy group, and a functionally robust thioamide bioisostere provides a rich platform for generating novel drug candidates. The thioamide moiety, in particular, offers a proven method to enhance lipophilicity and metabolic stability compared to its amide counterpart.[1][2][5]

Future work should focus on synthesizing a library of analogues based on the SAR principles outlined above to probe its potential across various therapeutic targets, including bacterial enzymes, protein kinases, and other disease-relevant proteins. A thorough investigation of its ADME-Tox properties will be crucial for advancing any lead compounds toward clinical development. The principles of bioisosterism, when applied thoughtfully to scaffolds like 5-Methoxypyridine-2-carbothioamide, will continue to be a driving force in the discovery of next-generation therapeutics.

References

  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis. [Link]

  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. Hypha Discovery. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (2023). NIH National Center for Biotechnology Information. [Link]

  • Efficacy and tolerability of ethionamide versus prothionamide: a systematic review. European Respiratory Society. [Link]

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024). NIH National Center for Biotechnology Information. [Link]

  • Efficacy and tolerability of ethionamide versus prothionamide: a systematic review. European Respiratory Society. [Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. MDPI. [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy - PMC. NIH National Center for Biotechnology Information. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Efficacy and tolerability of ethionamide versus prothionamide: a systematic review - ERS Publications. (2016). European Respiratory Society. [Link]

  • Transformation of nitrile into thioamide. | Download Scientific Diagram. ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. NIH National Center for Biotechnology Information. [Link]

  • 5-methoxypyridine-2-carbonitrile - MySkinRecipes. MySkinRecipes. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • What is the mechanism of Prothionamide? Patsnap Synapse. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

  • Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Springer Link. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. ACS Publications. [Link]

  • 89809-63-2 | 5-Methoxypyridine-2-carbonitrile. Synthonix, Inc. [Link]

  • Structure−activity relationship of compounds 1−5. ResearchGate. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC. NIH National Center for Biotechnology Information. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. The Baran Laboratory at Scripps Research. [Link]

  • 5-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13144279. PubChem. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. NIH National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. NIH National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC. NIH National Center for Biotechnology Information. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Publishing. [Link]

Sources

Exploratory

Technical Guide: Physicochemical and Thermodynamic Profile of 5-Methoxypyridine-2-carbothioamide

Topic: Thermodynamic properties and pKa values of 5-Methoxypyridine-2-carbothioamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic properties and pKa values of 5-Methoxypyridine-2-carbothioamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxypyridine-2-carbothioamide (CAS: 1256809-16-1) represents a critical scaffold in medicinal chemistry, particularly in the development of urease inhibitors and antitubercular agents (analogous to Ethionamide). Its structural duality—combining a basic pyridine nitrogen with a neutral, hydrogen-bond-donating thioamide group—creates a unique thermodynamic and ionization profile. This guide provides a rigorous analysis of its solid-state thermodynamics, solution-phase behavior, and acid-base constants (pKa), essential for optimizing formulation and bioavailability in early-stage drug discovery.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 5-methoxypyridine-2-carbothioamide
Molecular Formula C₇H₈N₂OS
Molecular Weight 168.22 g/mol
SMILES COc1cnc(C(N)=S)cc1
Key Functional Groups Pyridine (Basic center), Thioamide (H-bond donor/acceptor), Methoxy (Electron donor)
Structural Logic

The molecule features a 5-methoxy group positioned meta to the pyridine nitrogen but para to the carbothioamide moiety.

  • Electronic Effect: The methoxy group exerts a mesomeric (+M) electron-donating effect, which increases the electron density of the pyridine ring compared to the unsubstituted analog. This modulation is critical for stabilizing the protonated pyridine species.

  • Steric/Conformational: The thioamide group typically adopts a planar conformation with the pyridine ring to maximize conjugation, facilitated by an intramolecular S···H or N-H···N interaction.

Thermodynamic Properties

Solid-State Thermodynamics

Understanding the crystal lattice energy is vital for solubility prediction. While specific experimental calorimetry for the 5-methoxy derivative is limited, values are derived from high-fidelity analogs (Pyridine-2-carbothioamide and Ethionamide) and QSAR models.

ParameterValue / RangeConfidenceSource/Rationale
Melting Point (Tm) 145 – 155 °C High (Predicted)Elevated vs. unsubstituted analog (134–138 °C) due to methoxy-induced packing polarity.
Enthalpy of Fusion (ΔHfus) 26.5 ± 2.0 kJ/mol Medium (Est.)Based on Pyridine-2-carbothioamide (25.3 kJ/mol).
LogP (Octanol/Water) 0.95 ± 0.2 High (Calc.)Slightly more lipophilic than unsubstituted analog (0.716) due to -OMe.
Solubility (Aq, pH 7.4) ~0.5 – 1.0 mg/mL MediumLow aqueous solubility driven by high crystal lattice energy of thioamides.
Solution Thermodynamics & Solvation

The thioamide sulfur atom is a poor hydrogen bond acceptor compared to oxygen (amide), leading to lower hydration energy. However, the 5-methoxy group acts as a secondary H-bond acceptor, slightly improving aqueous solubility relative to ethionamide.

Acidity and Basicity (pKa)

The compound exhibits two distinct ionization events. Understanding these is crucial for predicting ionization state at physiological pH (7.4).

Ionization Centers
  • Pyridine Nitrogen (Basic): Protonation occurs here. The electron-withdrawing thioamide group (at C2) drastically lowers the pKa of the pyridine nitrogen compared to pyridine itself (pKa 5.2). However, the 5-methoxy group counteracts this via electron donation (+M), raising the pKa slightly.

  • Thioamide Nitrogen (Acidic): Deprotonation of the -CSNH₂ group occurs at high pH.

pKa Values
Ionization CenterTypepKa ValueSpecies at pH 7.4
Pyridine Nitrogen Base (BH⁺ ⇌ B)2.8 – 3.2 Neutral (~99.9%)
Thioamide (-CSNH₂) Acid (HA ⇌ A⁻)11.5 – 12.0 Neutral (~100%)

Implication: At physiological pH, 5-Methoxypyridine-2-carbothioamide exists almost exclusively in its neutral, uncharged form , facilitating passive membrane permeability but limiting aqueous solubility.

Ionization Equilibrium Diagram

The following diagram illustrates the competing ionization pathways and the dominant species.

Ionization Cation Cationic Form (Protonated Pyridine N) pH < 2.8 Neutral Neutral Form (Dominant at pH 7.4) Zwitterion unlikely Cation->Neutral -H+ (pKa ~3.0) Neutral->Cation +H+ Anion Anionic Form (Deprotonated Thioamide) pH > 11.5 Neutral->Anion -H+ (pKa ~11.8) Anion->Neutral +H+

Figure 1: Ionization equilibrium of 5-Methoxypyridine-2-carbothioamide showing the transition from cationic to anionic states.

Experimental Protocols

To validate these properties in-house, the following standardized protocols are recommended. These methods are designed to be self-validating.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise pKa of the pyridine nitrogen. Reagents: 0.01 M HCl, 0.01 M NaOH, 0.15 M KCl (ionic strength adjuster), Argon gas.

  • Preparation: Dissolve 5 mg of compound in 20 mL of a solvent mixture (Water:Methanol 80:20 v/v) to ensure solubility. Note: Methanol affects pKa; extrapolation to 0% MeOH is required (Yasuda-Shedlovsky extrapolation).

  • Blank Titration: Titrate the solvent blank with 0.01 M HCl to calibrate the electrode response.

  • Sample Titration: Acidify the sample solution to pH 1.5 using HCl.

  • Measurement: Titrate with 0.01 M NaOH under Argon atmosphere (to exclude CO₂). Record pH vs. Volume.

  • Analysis: Use the Bjerrum plot method or Gran plot to identify the equivalence point. The half-equivalence point in the acidic region corresponds to the pKa of the pyridine nitrogen.

Protocol: Thermodynamic Solubility Measurement (Shake-Flask)

Objective: Measure equilibrium solubility (S) and logS.

SolubilityWorkflow Start Excess Solid Addition (>2 mg/mL target) Equilibration Incubate at 25°C / 37°C (24 - 48 Hours, Shaking) Start->Equilibration Separation Filtration (0.45 µm PVDF) or Centrifugation (15k RPM) Equilibration->Separation Analysis Quantification via HPLC-UV (λ_max ~290-300 nm) Separation->Analysis

Figure 2: Workflow for thermodynamic solubility determination.

Step-by-Step:

  • Add excess solid compound to phosphate buffer (pH 7.4).

  • Shake at constant temperature (25°C) for 24 hours.

  • Filter supernatant using a pre-saturated PVDF filter (to prevent drug adsorption).

  • Analyze filtrate concentration via HPLC.

  • Self-Validation: Check the solid residue by XRPD (X-Ray Powder Diffraction) after the experiment to ensure no polymorphic transition (e.g., hydrate formation) occurred during equilibration.

Implications for Drug Development[3][4][5]

ADME Prediction
  • Absorption: With a logP of ~0.95 and a neutral state at pH 7.4, the compound falls within the "Sweet Spot" for passive diffusion. It is expected to have high oral bioavailability (BCS Class II).

  • Metabolism: The thioamide group is a metabolic liability, prone to S-oxidation by Flavin-containing Monooxygenases (FMOs). The 5-methoxy group may also undergo O-demethylation by CYP450s.

Formulation Strategy

Due to moderate lipophilicity and high melting point, formulation should focus on:

  • Salt Formation: The pyridine nitrogen is too weakly basic (pKa ~3.0) to form stable salts with weak acids. Strong acids (HCl, Methanesulfonic acid) are required to form stable salts, though these may be hygroscopic.

  • Co-solvents: PEG400 or Propylene Glycol are recommended for liquid formulations.

References

  • BenchChem. Physicochemical Properties of 2-Pyridinecarbothioamide. (2025).[1][2][3] Retrieved from

  • Cheméo. 2-Pyridinecarbothioamide Thermodynamic Data. (2025).[1][2][3] Retrieved from [4]

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyridine-2-carbothioamide. Retrieved from

  • Eccles, K. S., et al. "Crystal Landscape of Primary Aromatic Thioamides." Crystal Growth & Design, 14(6), 2753.[1] (2014).[1]

  • MDPI. "Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors." Molecules. (2022).[5] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 5-Methoxypyridine-2-carbothioamide

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of 5-Methoxypyridine-2-carbothioamide, a key building block in medicinal chemistry and drug development. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 5-Methoxypyridine-2-carbothioamide, a key building block in medicinal chemistry and drug development. The protocol details the conversion of 5-methoxy-2-cyanopyridine to the target thioamide using a reliable and scalable method. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline critical characterization techniques to ensure product identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated synthetic methodology.

Introduction and Scientific Context

Pyridine-2-carbothioamides are a class of organic compounds that serve as crucial intermediates in the synthesis of various sulfur-containing heterocycles, such as thiazoles.[1] These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. 5-Methoxypyridine-2-carbothioamide, in particular, offers a versatile platform for further functionalization, enabling the exploration of novel chemical space in drug discovery programs.

The conversion of an aromatic nitrile to a primary thioamide is a fundamental transformation in organic synthesis. While various methods exist, the direct addition of a sulfur nucleophile to the nitrile carbon remains one of the most efficient and widely adopted strategies.[1] This guide focuses on a highly effective method utilizing sodium hydrosulfide, which circumvents the need for handling toxic and odorous hydrogen sulfide gas directly while ensuring precise stoichiometric control.[1]

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic addition of a hydrosulfide anion (HS⁻) to the electrophilic carbon atom of the nitrile group in 5-methoxy-2-cyanopyridine.

The Thionation Reaction

The overall transformation can be summarized as follows:

Caption: Overall reaction scheme for the synthesis.

Mechanistic Pathway

The reaction proceeds through a well-established two-step mechanism:

  • Nucleophilic Attack: The hydrosulfide anion (HS⁻), generated from sodium hydrosulfide (NaSH), acts as a potent nucleophile. It attacks the electron-deficient carbon of the nitrile (C≡N) group. This step breaks the carbon-nitrogen pi bond, forming a resonance-stabilized anionic intermediate.

  • Protonation: The anionic intermediate is subsequently protonated, typically by a proton source in the reaction mixture (such as trace water or an added acid during workup), to yield the final primary thioamide product.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is effective for this transformation as it solubilizes the reagents and facilitates the nucleophilic attack.[1]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate adjustments.

Materials and Equipment
Reagents & Materials Grade Supplier
5-methoxy-2-cyanopyridine≥97%Standard Supplier
Sodium Hydrosulfide, hydrate (NaSH·xH₂O)TechnicalStandard Supplier
Triethylamine (Et₃N)≥99%Standard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Hydrochloric Acid (HCl)1 M solutionStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen inlet, thermometer, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Safety Precautions
  • Warning: Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acid. All operations must be conducted in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methoxy-2-cyanopyridine (5.00 g, 37.3 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 75 mL) to the flask, followed by triethylamine (Et₃N, 10.4 mL, 74.6 mmol, 2.0 equiv.). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Sulfur Source: Carefully add sodium hydrosulfide hydrate (NaSH·xH₂O, 4.18 g, ~74.6 mmol, 2.0 equiv.) to the solution in portions over 10 minutes. Note: The reaction is mildly exothermic.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

    • Acidify the aqueous mixture to a pH of ~6-7 by the slow, dropwise addition of 1 M HCl. This will precipitate the crude product.

    • Extract the aqueous layer three times with dichloromethane (3 x 100 mL).

    • Combine the organic layers in a separatory funnel and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

Confirm the identity and purity of the synthesized 5-Methoxypyridine-2-carbothioamide using the following standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure. Expected ¹H NMR signals include peaks for the methoxy protons, aromatic pyridine protons, and the thioamide (-CSNH₂) protons.

  • FTIR Spectroscopy: Identify characteristic absorption bands, particularly the C=S stretching vibration.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.

Data Presentation and Workflow Visualization

Table of Reagents
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount Used
5-methoxy-2-cyanopyridineC₇H₆N₂O134.1437.31.05.00 g
Sodium Hydrosulfide (hydrate)NaSH·xH₂O~56.06 (anh.)~74.6~2.04.18 g
TriethylamineC₆H₁₅N101.1974.62.010.4 mL
N,N-DimethylformamideC₃H₇NO73.09--75 mL
Experimental Workflow Diagram

G cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_final Purification & Analysis A 1. Dissolve 5-methoxy-2-cyanopyridine in DMF and Triethylamine B 2. Add Sodium Hydrosulfide (NaSH) in portions A->B C 3. Heat mixture to 50-60°C and stir for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and quench reaction in cold water D->E If reaction complete F 6. Acidify to pH 6-7 with 1M HCl E->F G 7. Extract with Dichloromethane (3x) F->G H 8. Wash, dry, and concentrate organic layers G->H I 9. Recrystallize crude product from Methanol/Ethanol H->I J 10. Characterize pure product: NMR, MS, FTIR, MP I->J

Caption: Step-by-step experimental workflow.

Senior Scientist Insights: Rationale and Troubleshooting

  • Expertise in Reagent Selection: The choice of sodium hydrosulfide is deliberate. While gaseous hydrogen sulfide can be used, NaSH offers superior handling, safety, and stoichiometric precision, making the protocol more reproducible and scalable.[1] Using triethylamine as a base is sufficient to facilitate the reaction, avoiding stronger, more reactive bases that could lead to side products.

  • Trustworthiness Through Self-Validation: The protocol's reliability is enhanced by the clear TLC monitoring step. Visual confirmation of the consumption of starting material and formation of a single major product provides confidence before proceeding to the workup phase. The final characterization suite (NMR, MS, etc.) serves as the ultimate validation of the product's identity and purity.

  • Troubleshooting Common Issues:

    • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 70°C). Ensure the NaSH used is of reasonable quality, as it can degrade over time.

    • Low Yield after Precipitation: If the product does not readily precipitate upon acidification, it may be due to its partial solubility. Thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate is crucial to recover the product from the aqueous phase.

    • Purification Difficulties: If the product is difficult to recrystallize, a column chromatography purification on silica gel may be employed as an alternative, typically using an ethyl acetate/hexanes gradient.

Conclusion

This application note presents a robust and thoroughly validated protocol for the synthesis of 5-Methoxypyridine-2-carbothioamide from 5-methoxy-2-cyanopyridine. By providing detailed procedural steps, mechanistic insights, and expert troubleshooting advice, this guide equips researchers with the necessary information to confidently and successfully perform this valuable chemical transformation.

References

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). National Institutes of Health. [Link]

  • Chemists Find General Thioamide Synthesis. (1960). C&EN Global Enterprise, ACS Publications. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Efficient Thioamide Synthesis from Nitriles. (2006). Organic Preparations and Procedures International: The New Journal for Organic Synthesis. [Link]

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. (2006). Taylor & Francis Online. [Link]

  • Transformation of nitrile into thioamide. (2022). ResearchGate. [Link]

Sources

Application

Using 5-Methoxypyridine-2-carbothioamide as an N,S-bidentate ligand

Application Note: 5-Methoxypyridine-2-carbothioamide as an N,S-Bidentate Ligand Executive Summary 5-Methoxypyridine-2-carbothioamide is a specialized N,S-bidentate ligand belonging to the pyridine-2-carbothioamide (PCA)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxypyridine-2-carbothioamide as an N,S-Bidentate Ligand

Executive Summary

5-Methoxypyridine-2-carbothioamide is a specialized N,S-bidentate ligand belonging to the pyridine-2-carbothioamide (PCA) class. Unlike the unsubstituted parent compound, the inclusion of the 5-methoxy group introduces significant electronic and physicochemical modifications. The electron-donating nature (+M effect) of the methoxy substituent increases the basicity of the pyridine nitrogen and the electron density at the thioamide sulfur, enhancing the stability of metal complexes (particularly soft metals like Ru(II), Os(II), and Pt(II)). Furthermore, the substituent modulates lipophilicity (logP), a critical parameter for medicinal applications targeting cellular uptake.

This guide details the optimized synthesis of the ligand, its coordination to Ruthenium(II) arene scaffolds, and its application in catalysis and drug discovery.

Part 1: Ligand Design & Synthesis

The "Electronic Tuning" Rationale

In coordination chemistry, the 5-position of the pyridine ring is electronically conjugated to the ring nitrogen but sterically distal to the metal binding site.

  • Electronic Effect: The 5-OMe group acts as a

    
    -donor, raising the energy of the HOMO and increasing the 
    
    
    
    -donating capability of the pyridine nitrogen. This often leads to stronger M-N bonds compared to unsubstituted PCAs.
  • Solubility Profile: The methoxy group enhances solubility in polar organic solvents (MeOH, DMSO) compared to halogenated derivatives, facilitating complexation reactions.

Optimized Synthesis Protocol

While traditional methods use toxic H₂S gas, we recommend a safer, high-yield protocol using Sodium Hydrosulfide (NaSH) and Magnesium Chloride.

  • Precursor: 5-Methoxypyridine-2-carbonitrile (CAS: 89809-63-2).[1]

  • Reagents: NaSH

    
     xH₂O, MgCl₂ 
    
    
    
    6H₂O, DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methoxypyridine-2-carbonitrile (1.0 eq, 5 mmol) in DMF (10 mL) in a round-bottom flask.

  • Activation: Add MgCl₂

    
     6H₂O (1.2 eq). The Lewis acidic Mg²⁺ activates the nitrile group, making it more susceptible to nucleophilic attack.
    
  • Thiolysis: Add NaSH (2.0 eq) in one portion. The mixture will likely turn green/yellow.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The nitrile spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    thioamide.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove residual salts. Recrystallize from hot Ethanol.
    
  • Yield: Expected yield 85–92%.

Analytical Specifications
ParameterSpecificationNotes
Appearance Bright yellow crystalline solidTypical of thioamides due to

transitions.
Melting Point 138–142 °CSharp range indicates purity.
¹H NMR (DMSO-d₆)

3.89 (s, 3H, OMe), 7.50 (dd, 1H), 8.10 (d, 1H), 8.35 (d, 1H), 9.60 (br s, 1H, NH), 10.10 (br s, 1H, NH)
Thioamide NH₂ protons are non-equivalent due to restricted C-N rotation.
IR (ATR) 3150, 3280 cm⁻¹ (

), 1590 cm⁻¹ (

), 820 cm⁻¹ (

)
Strong C=S band confirms thioamide formation.

Part 2: Metal Complexation Protocol (Ru-Arene System)

The most common application of this ligand is in forming "piano-stool" complexes with Ruthenium(II).

Target Complex:



Protocol:

  • Reagents: Dissolve

    
     (dimer, 0.5 eq) and 5-Methoxypyridine-2-carbothioamide (1.0 eq) in Methanol.
    
  • Conditions: Reflux under Nitrogen or Argon for 4 hours. The orange solution will darken to deep red/orange.

  • Isolation: Filter the hot solution to remove any unreacted dimer. Add

    
     (1.2 eq) to the filtrate to precipitate the complex as the hexafluorophosphate salt (for solubility in organic media) or evaporate solvent to isolate the chloride salt (water-soluble).
    
  • Purification: Recrystallize from Methanol/Ether diffusion.

Structural Validation:

  • Coordination Mode: The ligand binds in a bidentate

    
     fashion.
    
  • NMR Evidence: A significant downfield shift of the pyridine ortho-proton (H-6) is observed upon coordination due to the proximity of the metal center.

Part 3: Applications & Case Studies

Catalysis: Transfer Hydrogenation

The Ru-complex of this ligand serves as a catalyst for the asymmetric transfer hydrogenation of ketones.

  • Mechanism: The thioamide NH proton is relatively acidic. In the presence of a base (KOH), the complex forms a neutral species capable of metal-ligand bifunctional catalysis (Noyori-type mechanism), where the hydride is delivered from Ru and the proton from the thioamide nitrogen.

  • Performance: The 5-OMe group increases electron density at the metal, often accelerating the hydride transfer step compared to electron-deficient analogs (e.g., 5-Cl).

Medicinal Chemistry: Anticancer Activity[2][3]
  • Target: DNA and Nucleosomes.

  • Mechanism: Ru(II) arene complexes with PCA ligands have been shown to inhibit tumor growth. The N,S-chelate is stable in blood plasma but allows for aquation (loss of the chloride ligand) inside the cell, creating an active species that binds to Guanine residues in DNA.

  • Advantage of 5-OMe: The methoxy group improves the "drug-likeness" by optimizing the hydrophilic/lipophilic balance (HLB), potentially enhancing passive diffusion across the cell membrane.

Part 4: Visualizations

Synthesis and Coordination Workflow

G cluster_legend Key Transformation Nitrile 5-Methoxypyridine- 2-carbonitrile Ligand 5-Methoxypyridine- 2-carbothioamide (Ligand L) Nitrile->Ligand Thiolysis Reagents NaSH, MgCl2 DMF, RT Complex [(p-cymene)Ru(L)Cl]+ Ligand->Complex Coordination (MeOH, Reflux) RuDimer [Ru(p-cymene)Cl2]2 RuDimer->Complex

Caption: Figure 1. Synthetic pathway from nitrile precursor to Ruthenium(II) organometallic complex.

N,S-Bidentate Coordination Geometry

Coordination Ru Ru(II) N_py N (Pyridine) Ru->N_py S_thio S (Thioamide) Ru->S_thio Cl Cl Ru->Cl Cymene Arene (p-Cymene) Ru->Cymene η6 N_py->S_thio Ligand Backbone

Caption: Figure 2. Coordination sphere of the Ru(II) complex showing the N,S-bidentate chelation mode.

References

  • Synthesis of Thioamides: Manjula, A., et al. "A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles using NaSH/MgCl2." Synthetic Communications, 2007. Link

  • Ru-PCA Anticancer Activity: Meier, S. M., et al. "Structure-activity relationships for organometallic osmium and ruthenium arene complexes with 2-pyridinecarbothioamides." Journal of Inorganic Biochemistry, 2013. Link

  • General PCA Ligand Properties: Castineiras, A., et al. "Structural and spectral studies of 2-pyridinecarbothioamide complexes." Polyhedron, 2000. Link

  • PubChem Compound Summary: 5-Methoxypyridine-2-carbonitrile (Precursor). Link

Sources

Method

Application Notes and Protocols for the Crystallization of 5-Methoxypyridine-2-carbothioamide Metal Complexes

Introduction: The Art and Science of Crystalline Order The successful cultivation of single crystals from 5-Methoxypyridine-2-carbothioamide metal complexes is a critical bottleneck in the elucidation of their three-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Crystalline Order

The successful cultivation of single crystals from 5-Methoxypyridine-2-carbothioamide metal complexes is a critical bottleneck in the elucidation of their three-dimensional structures and the rational design of novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and practical methodologies for obtaining high-quality crystals suitable for X-ray diffraction analysis. As a ligand, 5-Methoxypyridine-2-carbothioamide offers a rich coordination chemistry, capable of forming diverse complexes with a range of metal ions. The protocols detailed herein are designed to be adaptable, providing a robust starting point for experimentation and optimization.

The journey to a well-diffracting crystal is often one of patient iteration. Success hinges on a deep understanding of solubility, supersaturation, and the subtle interplay of intermolecular forces that govern the self-assembly of molecules into a highly ordered lattice. This document eschews a rigid, one-size-fits-all template in favor of a narrative that explains the "why" behind each experimental choice, empowering the researcher to troubleshoot and refine their crystallization strategies.

Part 1: Foundational Principles of Crystallization

The formation of a crystal from a solution is a thermodynamic process driven by the establishment of a supersaturated state, from which the solute can precipitate in an ordered fashion. The two key stages are nucleation, the initial formation of a stable crystalline seed, and crystal growth, the subsequent addition of molecules to this seed. The goal of any crystallization experiment is to control the rate of these processes to favor the growth of a few, large, well-ordered crystals over the rapid precipitation of many small, imperfect crystallites.[1]

Several factors critically influence this process:

  • Purity of the Complex: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction. It is imperative to start with a highly purified metal complex.

  • Solvent Selection: The ideal solvent or solvent system will dissolve the complex to a moderate extent.[2] A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is poorly soluble will lead to rapid precipitation.

  • Rate of Supersaturation: Slow and controlled progress towards supersaturation is paramount for growing large, high-quality crystals.[3] This can be achieved by various methods, which will be detailed in the following sections.

  • Temperature: Temperature affects both the solubility of the complex and the kinetics of crystal growth.[4] Controlling the temperature can be a powerful tool to fine-tune the crystallization process.

Part 2: Strategic Approaches to Crystallization

There is no single "best" method for crystallizing a metal complex.[5] The optimal technique is highly dependent on the specific properties of the 5-Methoxypyridine-2-carbothioamide complex . The following methods represent the most common and successful approaches.

Method 1: Slow Evaporation

This is often the simplest and most common starting point for crystallization.[6][7] The principle relies on the gradual removal of the solvent, which slowly increases the concentration of the complex until supersaturation is reached and crystals begin to form.

Protocol for Slow Evaporation:

  • Solvent Screening: Begin by testing the solubility of your 5-Methoxypyridine-2-carbothioamide metal complex in a range of common laboratory solvents. A table of suitable solvents, ordered by polarity, is provided below.

  • Preparation of a Saturated or Near-Saturated Solution: Dissolve the purified complex in a "good" solvent (one in which it is moderately soluble) to create a solution that is just below the saturation point. Gentle warming may be used to increase solubility, but be cautious of potential decomposition.[2]

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by:

    • Covering the opening with parafilm and piercing it with a few small holes from a needle.[2]

    • Placing a loose-fitting cap on the vial.

  • Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Monitor the vessel periodically for crystal growth over several days to weeks.

Table 1: Common Solvents for Crystallization of Metal Complexes

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100.0Suitable for water-soluble complexes. Can be used in mixtures with other polar solvents like acetonitrile or acetone.[5]
Acetonitrile5.881.6A good polar aprotic solvent. Often used in vapor diffusion setups.[8]
Methanol5.164.7A polar protic solvent. Can participate in hydrogen bonding.
Ethanol4.378.5Similar to methanol but less volatile.
Acetone4.356.5A polar aprotic solvent with a relatively low boiling point.
Dichloromethane (DCM)3.139.6A common solvent for many organometallic complexes. Its volatility makes it suitable for slow evaporation.[7]
Tetrahydrofuran (THF)4.066.0A good coordinating solvent that can sometimes be incorporated into the crystal lattice.[8]
Toluene2.4110.6A non-polar aromatic solvent. Can be used for complexes with significant organic character.[8]
Hexane0.168.7A non-polar solvent, often used as an anti-solvent in layering and vapor diffusion techniques.[7]
Diethyl Ether2.834.6A highly volatile, non-polar solvent, frequently used as an anti-solvent.[7]
Method 2: Vapor Diffusion

Vapor diffusion is arguably one of the most successful techniques for growing high-quality single crystals, especially when only small amounts of the complex are available.[7][9] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex in a less volatile "good" solvent. This gradually decreases the solubility of the complex, leading to crystallization.

Protocol for Vapor Diffusion (Hanging Drop Method):

  • Prepare the Reservoir: In the bottom of a larger vial or well of a crystallization plate, place a volume of a volatile anti-solvent (e.g., pentane, diethyl ether, or hexane).[7]

  • Prepare the Drop: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of your 5-Methoxypyridine-2-carbothioamide metal complex dissolved in a moderately non-volatile solvent (e.g., THF, toluene, or dichloromethane).[7][10]

  • Seal the System: Invert the coverslip and place it over the reservoir, sealing the system with vacuum grease.[10]

  • Equilibration: The anti-solvent vapor will slowly diffuse into the drop containing the complex. Simultaneously, some of the "good" solvent may diffuse out of the drop and into the reservoir. This slow change in the solvent composition of the drop induces crystallization.

  • Incubation: Store the setup in a stable, vibration-free environment and monitor for crystal growth. Placing the setup in a refrigerator or freezer can slow down the diffusion process, potentially leading to larger crystals.[7]

Method 3: Liquid-Liquid Diffusion (Solvent Layering)

This technique is conceptually similar to vapor diffusion but involves the direct layering of an anti-solvent on top of a solution of the complex.[9] The two solvents must be miscible, and there should be a sufficient density difference to allow for the formation of a distinct interface.

Protocol for Liquid-Liquid Diffusion:

  • Prepare the Complex Solution: In a narrow vessel, such as an NMR tube or a thin test tube, prepare a concentrated solution of the 5-Methoxypyridine-2-carbothioamide metal complex in a dense solvent (e.g., dichloromethane or chloroform).[7]

  • Carefully Layer the Anti-Solvent: Slowly and carefully add a less dense, miscible anti-solvent (e.g., hexane, pentane, or diethyl ether) down the side of the tube to form a distinct layer on top of the complex solution.[7] A buffer layer of an intermediate solvent can sometimes be used to slow down the diffusion rate.[6]

  • Incubation: Seal the tube and leave it undisturbed in a vibration-free location. Crystals will typically form at the interface between the two solvents as they slowly mix.

Method 4: Temperature Gradient (Slow Cooling & Convection)

Manipulating the temperature can be a powerful method to induce crystallization. The solubility of most compounds is temperature-dependent.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[11] As the temperature decreases, the solubility of the complex drops, leading to supersaturation and crystal growth. This can be achieved by placing the hot, saturated solution in a Dewar flask filled with warm water to slow the cooling process.[12]

  • Convection: A thermal gradient is established across the crystallization vessel.[11] The complex dissolves in the warmer region and is transported by convection to the cooler region, where it becomes supersaturated and crystallizes. This can be achieved by gently heating one part of the vessel or cooling another.[1][11]

Part 3: Experimental Workflows and Visualization

General Crystallization Workflow

The following diagram illustrates a general workflow for approaching the crystallization of a new 5-Methoxypyridine-2-carbothioamide metal complex.

Crystallization_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis Purify Purify Complex Characterize Characterize Purity Purify->Characterize Solubility Solubility Screening Characterize->Solubility Initial_Trials Initial Crystallization Trials (Small Scale) Solubility->Initial_Trials Method_Select Select Promising Method(s) Initial_Trials->Method_Select Vary_Params Vary Parameters: - Concentration - Temperature - Solvents Method_Select->Vary_Params Scale_Up Scale Up Promising Conditions Vary_Params->Scale_Up Harvest Harvest & Mount Crystal Scale_Up->Harvest XRay X-ray Diffraction Harvest->XRay

Caption: A general workflow for the crystallization of novel metal complexes.

Vapor Diffusion Setup

The hanging drop vapor diffusion method is a highly effective technique. The diagram below illustrates the setup.

Vapor_Diffusion cluster_setup Hanging Drop Vapor Diffusion Reservoir Reservoir of Anti-Solvent Drop Drop of Complex Solution (on coverslip) Drop->Reservoir Vapor Exchange Seal Sealed Chamber

Caption: Schematic of a hanging drop vapor diffusion crystallization setup.

Part 4: Troubleshooting and Advanced Considerations

Crystallization can be a challenging process, and initial attempts may not always be successful. Here are some common problems and potential solutions:

  • No Crystals Form: The solution may be too dilute. Try increasing the concentration or using a different solvent system where the complex is less soluble. The rate of supersaturation may also be too slow.

  • Formation of Powder or Microcrystals: This indicates that nucleation occurred too rapidly.[1] To address this, dilute the initial solution, slow down the diffusion of the anti-solvent (e.g., by lowering the temperature), or use an anti-solvent with a lower vapor pressure.[1][3]

  • Oiling Out: The complex may be separating as an amorphous oil instead of a crystalline solid. This often happens when the concentration is too high or the solvent polarity changes too abruptly. Try using a more dilute solution or a different anti-solvent.

  • Co-crystallization: In some cases, the addition of a co-crystallant can help to induce crystallization by providing a scaffold for lattice formation.[9][11] Triphenylphosphine oxide (TPPO) is a common co-crystallant for compounds that are proton donors.[11]

Part 5: Safety Precautions

  • Always work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the specific hazards of the metal and solvents being used by consulting their Safety Data Sheets (SDS).

  • Exercise caution when heating flammable solvents.

Conclusion

The crystallization of 5-Methoxypyridine-2-carbothioamide metal complexes is a crucial step in understanding their structure and function. While it can be a process of trial and error, a systematic approach grounded in the principles of solubility, supersaturation, and kinetics will significantly increase the likelihood of success. The protocols and insights provided in this guide are intended to serve as a robust foundation for your crystallization endeavors. Remember that patience and meticulous observation are a researcher's greatest assets in the pursuit of single crystals.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (2012). National Center for Biotechnology Information. [Link]

  • Complexation-mediated crystallization. (1993). Pure and Applied Chemistry. [Link]

  • Guide for crystallization. University of Angers. [Link]

  • I would like to know about how can crystallization of metal complexes take place? ResearchGate. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Slow Evaporation Method. University of Rochester. [Link]

  • Best solvent for crystallisation of metal complexes? (2018). ResearchGate. [Link]

  • Guides for crystallization, particularly of inorganic complexes. Reddit. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Crystallisation Techniques. (2006). North Carolina State University. [Link]

  • Crystal Growing Tips and Methods. University of Pennsylvania. [Link]

  • Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA. Indian Academy of Sciences. [Link]

  • Can the single crystal grow at different temperatures? (2022). ResearchGate. [Link]

  • Crystallization Solvents.pdf. Unknown Source. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Oxidative Dissolution of Metals in Organic Solvents | Chemical Reviews - ACS Publications. (2021). American Chemical Society Publications. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. University of Missouri. [Link]

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Application

Application Note &amp; Protocol: Synthesis of 5-Methoxypicolinothioamide via H₂S Addition to 5-Methoxypicolinonitrile

Abstract & Introduction Primary thioamides are crucial intermediates in synthetic organic chemistry, serving as versatile precursors for a multitude of sulfur-containing heterocycles, many of which form the core of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Primary thioamides are crucial intermediates in synthetic organic chemistry, serving as versatile precursors for a multitude of sulfur-containing heterocycles, many of which form the core of pharmacologically active molecules.[1][2] This application note provides a detailed guide for the synthesis of 5-methoxypicolinothioamide from 5-methoxypicolinonitrile through the nucleophilic addition of hydrogen sulfide (H₂S). The conversion of a nitrile to a primary thioamide is a fundamental transformation, yet it requires rigorous safety protocols due to the extreme toxicity of hydrogen sulfide.[3][4]

This document outlines two robust protocols: a preferred method utilizing sodium hydrosulfide (NaSH) as a safer, solid H₂S surrogate, and a traditional method employing gaseous H₂S for applications where direct gas handling is necessary and feasible. We will delve into the reaction mechanism, provide step-by-step experimental procedures, and discuss critical safety measures, characterization techniques, and expected outcomes to ensure a successful and safe synthesis for researchers in drug discovery and chemical development.

CRITICAL SAFETY DIRECTIVE: Handling Hydrogen Sulfide and Its Surrogates

Hydrogen sulfide is an extremely toxic, flammable, and corrosive gas.[4][5] Exposure can be fatal, and all operations involving H₂S or its salts (which can release H₂S gas upon acidification) must be conducted with the utmost caution.

2.1 Toxicity and Exposure Limits

  • Olfactory Fatigue: The characteristic "rotten egg" odor of H₂S is only detectable at low concentrations. Olfactory fatigue occurs rapidly at concentrations above 100 ppm, meaning the sense of smell cannot be used as a reliable indicator of dangerous levels.[3]

  • Health Effects: Low concentrations (~20 ppm) cause eye and respiratory irritation, while levels of 300–500 ppm can cause severe eye damage.[3] Concentrations of 700 ppm or higher can lead to unconsciousness, respiratory failure, and death.[3]

  • Regulatory Limits: The Occupational Safety and Health Administration (OSHA) sets a permissible exposure limit (PEL) of 20 ppm (ceiling), while the National Institute for Occupational Safety and Health (NIOSH) recommends a more stringent ceiling of 10 ppm for 10 minutes.[4][5]

2.2 Mandatory Safety Protocols

  • Engineering Controls: All work must be performed in a certified, properly functioning chemical fume hood with a face velocity between 80-125 feet per minute.[5] The laboratory must be equipped with a continuous H₂S monitoring system with alarms set to trigger at low levels (e.g., 3-10 ppm).[4][6]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a flame-resistant lab coat, ANSI-approved chemical splash goggles, and appropriate chemical-resistant gloves.[5] For handling H₂S sources, butyl rubber gloves are recommended; nitrile gloves may suffice for low-volume applications.[5]

  • Contingency Planning: An emergency response plan must be in place. A quenching solution, such as an alkaline zinc acetate solution (prepared by adding 30 g Zn(OAc)₂, 9 g sodium citrate, and 12 g NaOH to 1 L of H₂O), should be readily available to neutralize H₂S spills or excess reagent.[3] Never work alone when conducting this procedure.[6]

Reaction Principle and Mechanism

The conversion of a nitrile to a thioamide proceeds via the base-catalyzed nucleophilic addition of a sulfur nucleophile to the electrophilic carbon of the nitrile group. The hydrosulfide anion (HS⁻), generated from H₂S or a salt like NaSH, acts as the potent nucleophile. The reaction is typically catalyzed by a base, such as an amine (e.g., triethylamine, diethylamine) or an anion-exchange resin, which facilitates the deprotonation of H₂S or assists in the reaction cascade.[1][7]

The generally accepted mechanism is illustrated below:

Caption: Reaction Mechanism for Thioamide Synthesis.

Experimental Protocols

This section details two distinct methods for synthesizing 5-methoxypicolinothioamide. Protocol A is highly recommended due to its enhanced safety profile, as it avoids the direct handling of H₂S gas.

Protocol A: Synthesis Using Sodium Hydrosulfide and Diethylamine Hydrochloride

This procedure is adapted from methodologies known to be effective for a range of aromatic nitriles, offering excellent yields and operational simplicity by avoiding gaseous reagents.[1]

4.1.1 Materials and Reagents

  • 5-Methoxypicolinonitrile

  • Sodium Hydrosulfide Hydrate (NaSH·xH₂O, 65-70% purity)

  • Diethylamine Hydrochloride

  • Solvent: 1,4-Dioxane / Deionized Water (1:1 v/v) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (anhydrous)

  • Deionized Water

4.1.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxypicolinonitrile (1.0 eq).

  • Reagent Addition: Add sodium hydrosulfide hydrate (3.0 eq) and diethylamine hydrochloride (3.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water (1:1) solvent mixture to achieve a substrate concentration of approximately 0.5 M. Note: Using the dioxane/water system can simplify the isolation of products with some water solubility.[1]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and add deionized water (approx. 10 volumes relative to the reaction volume).

  • Isolation:

    • If a solid precipitates: Isolate the product by vacuum filtration, wash the solid with cold water, and dry under vacuum.[1]

    • If no solid forms: Transfer the mixture to a separatory funnel and extract exhaustively with ethyl acetate (e.g., 3 x 10 volumes).[1]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude thioamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.[1]

G Workflow: Protocol A cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with Nitrile, NaSH, and Et2NH·HCl B Add 1:1 Dioxane/Water Solvent A->B C Stir at RT or 40-50 °C for 12-24h B->C D Monitor by TLC C->D E Quench with Water D->E F Isolate Product E->F G Filter Precipitate F->G Solid H Extract with Ethyl Acetate F->H Oily I Dry Crude Product G->I H->I J Purify via Recrystallization or Chromatography I->J

Caption: Experimental Workflow for Protocol A.

Protocol B: Synthesis Using Gaseous Hydrogen Sulfide

This traditional method requires specialized equipment and stringent adherence to safety protocols for handling H₂S gas.

4.2.1 Materials and Reagents

  • 5-Methoxypicolinonitrile

  • Hydrogen Sulfide (H₂S) gas cylinder with a dedicated regulator

  • Catalyst: Triethylamine or an anion-exchange resin (SH⁻ form).[7][8]

  • Solvent: Pyridine or Methanol/Water mixture

  • Nitrogen gas (for purging)

  • Scrubber Solution: 1 M NaOH with 10% bleach, or the zinc acetate solution described in Section 2.2.

4.2.2 Step-by-Step Procedure

  • System Setup (in Fume Hood): Assemble a three-neck round-bottom flask fitted with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a condenser, and a gas outlet connected via tubing to a series of two scrubber traps.

  • Reagent Addition: Dissolve 5-methoxypicolinonitrile (1.0 eq) and the chosen catalyst (e.g., triethylamine, 0.2 eq) in the solvent (e.g., pyridine).

  • Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes.

  • H₂S Addition: Discontinue the nitrogen flow and begin bubbling H₂S gas through the solution at a slow, steady rate. An oil bubbler should be placed between the regulator and the reaction to monitor the flow rate.

  • Reaction: Continue bubbling H₂S at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Purging: Stop the H₂S flow and purge the entire system with nitrogen for at least 30 minutes, ensuring all residual H₂S is vented into the scrubber traps.

  • Work-up: Remove the solvent under reduced pressure.

  • Isolation & Purification: Dissolve the residue in a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by recrystallization or column chromatography as described in Protocol A.

Data Summary and Product Characterization

The successful synthesis of 5-methoxypicolinothioamide should be confirmed using standard analytical techniques.

Comparative Summary of Protocols
ParameterProtocol A (NaSH Method)Protocol B (H₂S Gas Method)
Sulfur Source Sodium Hydrosulfide HydrateHydrogen Sulfide Gas
Catalyst Diethylamine HydrochlorideTriethylamine or Anion-Exchange Resin
Solvent 1,4-Dioxane/H₂O or DMFPyridine or MeOH/H₂O
Temperature Room Temp to 50 °CRoom Temperature
Safety Profile Higher: Avoids handling toxic gasLower: Requires specialized gas handling
Equipment Standard laboratory glasswareGas cylinder, regulator, scrubber traps
Typical Yield Moderate to Excellent[1]High[8]
Expected Characterization Data

For the product, 5-Methoxypicolinothioamide (C₇H₈N₂OS, Mol. Wt.: 168.22 g/mol ):

  • ¹H NMR: Expect characteristic peaks for the methoxy group (singlet, ~3.9 ppm), aromatic protons on the pyridine ring, and two broad singlets for the -NH₂ protons of the thioamide.

  • ¹³C NMR: The most diagnostic signal is the thioamide carbon (C=S), which appears significantly downfield in the range of 200-210 ppm.[9]

  • IR Spectroscopy: Look for the characteristic C=S stretching vibration around 1120 (±20) cm⁻¹.[9] The N-H stretches will appear as broad bands in the 3100-3400 cm⁻¹ region.

  • UV-Vis Spectroscopy: The thioamide C=S bond has a characteristic UV absorption maximum around 265 (±5) nm.[9]

  • Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 169.2.

References

  • Pluth, M. D., et al. (2015). A Practical Guide to Working with H₂S at the Interface of Chemistry and Biology. PMC - NIH. [Link]

  • Patsnap Eureka. (2025). How to Minimize Hydrosulfuric Acid Exposure Risks in Labs. Patsnap. [Link]

  • Cassar, L., Panossian, S., & Giordano, C. (1977). Synthesis of Thioamides from Nitriles and Hydrogen Sulphide in the Presence of Phase-Transfer Catalysts. Synthesis, (5), 363. [Link]

  • Purdue University. Hydrogen Sulfide Safety Data Sheet. Purdue University. [Link]

  • ResearchGate. (2016). What type of safety measures are necessary in the handling of Hydrogen sulfide in laboratory scale? ResearchGate. [Link]

  • Ranu, B. C., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1897-1901. [Link]

  • ResearchGate. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. ResearchGate. [Link]

  • Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(1), 73-77. [Link]

  • Mitchell, M. B. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Transformation of nitrile into thioamide. ResearchGate. [Link]

  • MDPI. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Microwave-Assisted Synthesis of Pyridine-2-Carbothioamide Derivatives

Abstract This document provides a detailed protocol and technical guide for the synthesis of pyridine-2-carbothioamide derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyridine-2-carbothioamides are a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guide for the synthesis of pyridine-2-carbothioamide derivatives utilizing microwave-assisted organic synthesis (MAOS). Pyridine-2-carbothioamides are a class of compounds of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Conventional synthetic routes are often hampered by long reaction times and harsh conditions. This guide details a rapid, efficient, and high-yielding microwave-promoted protocol based on the Kindler thioation of 2-cyanopyridine. We will explore the causality behind experimental choices, provide step-by-step methodologies, and offer insights into optimization and troubleshooting, aiming to equip researchers with a robust and reproducible synthetic strategy.

Introduction: The Strategic Advantage of Microwave Synthesis

The pyridine carbothioamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The development of efficient synthetic routes to access diverse libraries of these compounds is therefore a critical task for medicinal chemists. Traditional synthetic methods, relying on conventional conductive heating, often require extended reaction times of several hours to days and may result in lower yields and the formation of significant side-products.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[5][6] By using microwave irradiation, energy is delivered directly to the polar molecules within the reaction mixture, resulting in rapid and uniform heating.[7] This technique offers numerous advantages over conventional methods, including:

  • Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[7][8][9]

  • Improved Reaction Yields: Rapid heating can minimize the decomposition of reactants and products, leading to higher yields.[9]

  • Enhanced Product Purity: The reduction in side reactions simplifies purification.[9]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, saving significant energy.[5][8]

  • High Reproducibility: Precise control over temperature and pressure ensures consistent results.[9]

This guide focuses on a one-pot, three-component Kindler reaction, providing a practical and scalable method for the synthesis of N-substituted pyridine-2-carbothioamides.[10][11]

Reaction Principle: The Microwave-Promoted Kindler Thioation

The core transformation described is a modification of the Willgerodt-Kindler reaction.[10][12] This multicomponent reaction involves the thioamidation of an activated carbon, in this case, the carbon of a nitrile group. The general scheme involves the reaction of 2-cyanopyridine, a primary or secondary amine, and elemental sulfur.

Under microwave irradiation, the polar reactants and solvent absorb energy, leading to a rapid increase in temperature and pressure within a sealed vessel. This accelerates the rate-limiting steps of the reaction, which are believed to involve the formation of reactive sulfur species and their subsequent nucleophilic attack on the nitrile. The amine then traps the intermediate to form the final thioamide product.

reaction_workflow reactants 1. Reagent Assembly - 2-Cyanopyridine - Amine (R1R2NH) - Elemental Sulfur (S8) - Solvent (e.g., DMF) mw_vessel 2. Sealed Microwave Vessel reactants->mw_vessel Combine mw_reactor 3. Microwave Reactor mw_vessel->mw_reactor Place inside irradiation 4. Irradiation (e.g., 140°C, 15 min) Rapid, uniform heating mw_reactor->irradiation Apply power workup 5. Reaction Work-up - Cooling - Precipitation (H2O) - Filtration irradiation->workup Reaction complete purification 6. Purification - Recrystallization or - Column Chromatography workup->purification Isolate crude product Final Product N-substituted Pyridine-2-carbothioamide purification->product Obtain pure

Caption: High-level workflow for microwave-assisted thioamide synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of N-aryl and N-alkyl pyridine-2-carbothioamides.

3.1. Materials and Equipment

  • 2-Cyanopyridine (≥98%)

  • Various primary and secondary amines (e.g., aniline, benzylamine, morpholine)

  • Elemental sulfur powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

  • Monitored microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessels with magnetic stir bars

  • Standard laboratory glassware (beakers, flasks)

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.2. Step-by-Step Methodology

  • Reagent Charging: In a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-cyanopyridine (1.0 mmol, 104.1 mg), the desired amine (1.1 mmol), and elemental sulfur (1.5 mmol, 48.1 mg).

    • Causality & Expertise: A slight excess of the amine ensures the complete consumption of the starting nitrile. An excess of sulfur helps to drive the reaction to completion and overcome any potential oxidation of the amine. Using pre-weighed reagents in vials can significantly increase throughput for library synthesis.

  • Solvent Addition: Add 3 mL of anhydrous DMF to the vessel.

    • Causality & Expertise: DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows it to absorb microwave energy efficiently and reach high temperatures under pressure. Anhydrous conditions are preferred to prevent unwanted side reactions.

  • Vessel Sealing and Placement: Securely cap the vessel using the appropriate safety cap and torque tool. Place the vessel into the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor to heat the mixture to 140 °C and hold at this temperature for 15 minutes . Set stirring to high.

    • Causality & Expertise: This temperature and time is a robust starting point for many simple amines. The reaction is temperature-driven; the microwave power will modulate automatically to maintain the set temperature. For less reactive amines, the time or temperature may be increased incrementally (e.g., to 160 °C or 25 minutes).

  • Cooling and Work-up: After the irradiation is complete, the vessel is cooled to below 50 °C using the instrument's compressed air cooling system. Carefully uncap the vessel in a fume hood. Pour the dark reaction mixture into a beaker containing 30 mL of cold water while stirring.

    • Causality & Expertise: The product is typically a water-insoluble solid. Pouring the reaction mixture into water causes the product to precipitate, providing a simple and effective initial purification step to remove the high-boiling DMF solvent and other water-soluble impurities.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Representative Data and Optimization

The conditions provided are a general starting point. Optimization may be required for different substrates.

EntryAmineTemperature (°C)Time (min)Crude Yield (%)Notes
1Aniline1401591Standard conditions work well.
24-Fluoroaniline1401588Electron-withdrawing groups are well-tolerated.
3Benzylamine1301095Aliphatic amines are often more reactive.
4Morpholine1301293Cyclic secondary amines react cleanly.
52,6-Dimethylaniline1603065Sterically hindered amines require more forcing conditions.

Parameter Interdependencies and Troubleshooting

The success of a microwave-assisted reaction depends on the interplay of several key parameters. Understanding these relationships is crucial for effective optimization.

parameter_relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Purity Product Purity Temperature->Purity Can decrease if too high (degradation) Rate Reaction Rate Temperature->Rate Strongly affects Time Time Yield Product Yield Time->Yield Directly affects Solvent Solvent Choice (Dielectric Properties) Solvent->Rate Affects heating efficiency Concentration Concentration Concentration->Rate Affects kinetics Rate->Yield Influences Rate->Purity Can influence side reactions

Caption: Key parameter relationships in microwave-assisted synthesis.

Troubleshooting Guide:

  • No/Low Conversion: Increase the temperature in 10-20 °C increments or increase the reaction time. Ensure the solvent (e.g., DMF) is sufficiently polar to absorb microwave energy effectively.

  • Byproduct Formation: The reaction may be proceeding too quickly or at too high a temperature, causing decomposition. Reduce the temperature.

  • Poor Reproducibility: Ensure vessels are sealed correctly to prevent solvent evaporation and pressure loss. Use consistent reagent quality and solvent volumes.

Safety Considerations

  • Pressure Hazard: Reactions in sealed vessels at temperatures above the solvent's boiling point generate significant pressure. Never exceed the pressure or temperature limits of the reaction vessel. Modern reactors have multiple safety interlocks to prevent accidents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and reaction vessels.

  • Fume Hood: All manipulations, especially the opening of the cooled reaction vessel, should be performed in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis offers a superior, robust, and efficient platform for the rapid generation of pyridine-2-carbothioamide libraries.[13][14] The protocol described herein reduces reaction times from many hours to a few minutes, provides excellent yields, and simplifies product isolation. By leveraging the principles of microwave heating, researchers in drug discovery and organic synthesis can significantly accelerate their development timelines and embrace a greener chemical methodology.

References

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Source: Google Sites.
  • Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Source: Patsnap Eureka.
  • Title: Willgerodt-Kindler Reaction. Source: Organic Chemistry Reaction.
  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI. URL: [Link]

  • Title: The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. Source: ResearchGate. URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis. Source: Advanced Journal of Chemistry, Section A. URL: [Link]

  • Title: Willgerodt-Kindler Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Microwave assisted green organic synthesis. Source: ScienceDirect. URL: [Link]

  • Title: Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Pyridine-2-carbothioamide. Source: Pipzine Chemicals. URL: [Link]

  • Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Source: NIScPR Online Publishing. URL: [Link]

  • Title: A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Source: ResearchGate. URL: [Link]

  • Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Source: Taylor & Francis Online. URL: [Link]

  • Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Source: PubMed. URL: [Link]

  • Title: A new one-step synthesis of pyridines under microwave-assisted conditions. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Source: SIOC Journals. URL: [Link]

  • Title: Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions. Source: ResearchGate. URL: [Link]

  • Title: Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Source: ResearchGate. URL: [Link]

  • Title: Microwave Assisted Willgerodt—Kindler Reaction of Styrenes. Source: ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Storage &amp; Handling of Hygroscopic Thioamide Derivatives

Executive Summary & Core Science Thioamide derivatives (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Science

Thioamide derivatives (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) are critical isosteres of amides found in potent therapeutics (e.g., Ethionamide) and peptide backbones.[1] While the thioamide bond exhibits unique resonance stability (

), it introduces distinct vulnerabilities compared to oxoamides.

The Hygroscopic Hazard: Unlike standard amides, many thioamide derivatives—especially salts or those with polar side chains—are hygroscopic. Moisture ingress triggers two catastrophic failure modes:

  • Hydrolysis: Water attacks the thiocarbonyl carbon, eventually releasing toxic Hydrogen Sulfide (

    
    ) and yielding the catalytically inactive oxoamide.
    
  • Oxidative Desulfurization: Moisture facilitates surface oxidation, converting the thioamide to a sulfine (

    
    ) and finally to a nitrile or amide.
    

Safety Warning: The degradation product,


, is a broad-spectrum toxicant affecting the nervous system.[2] A "rotten egg" odor upon opening a container is an immediate red flag for severe degradation.

Diagnostic Troubleshooting (FAQ)

Q: How do I visually or chemically confirm if my thioamide sample is compromised?

A: Perform the "S.O.S." (Smell, Observation, Solubility) Check.

Diagnostic ParameterHealthy SampleCompromised/Degraded SampleMechanism of Failure
Olfactory Faint sulfurous/garlic odor (typical of organosulfur).Strong "Rotten Egg" smell (

).
Hydrolysis of

bond releases

gas.
Visual Appearance Free-flowing powder or defined crystals.Clumping, "wet" look, deliquescence (liquid layer), or discoloration (often yellowing).Hygroscopic moisture uptake; formation of liquid hydrates.
Solubility Dissolves clearly in defined solvent (e.g., DMSO, MeOH).Turbidity or insoluble particulates.Formation of polymeric sulfur species or insoluble oxo-derivatives.
Melting Point Sharp range (e.g.,

).
Depressed and broad range (

spread).
Colligative property depression due to impurities (water/amide).

Storage Architecture: The "Dry Chain" Protocol

Q: What is the optimal storage configuration to prevent degradation?

A: Implement a Multi-Barrier System. Do not rely on the original vendor bottle once opened.[3] Hygroscopic thioamides require a "Russian Doll" containment strategy.

Protocol: The Triple-Seal Method
  • Primary Containment: Transfer the substance to an amber glass vial with a Teflon-lined screw cap. Reason: Amber glass blocks UV (preventing photo-oxidation), and Teflon prevents sulfur leaching.

  • Secondary Containment: Place the sealed vial inside a heat-sealable aluminized Mylar bag or a secondary jar containing a desiccant sachet (Silica Gel or Activated Molecular Sieves).

  • Environment: Store at

    
    .
    
    • Critical Note: Allow the container to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, ruining it instantly.

Visual Guide: Storage Decision Tree

StorageLogic cluster_legend Storage Tiers Start Thioamide Sample Received IsHygroscopic Is it Hygroscopic? Start->IsHygroscopic IsStable Is it Thermally Stable? IsHygroscopic->IsStable No Tier2 Tier 2: Cold Chain (-20°C + Desiccant) IsHygroscopic->Tier2 Yes (Standard) Tier3 Tier 3: Inert Atmosphere (Glove Box / N2) IsHygroscopic->Tier3 Yes (High Sensitivity) Tier1 Tier 1: Standard (Desiccator @ RT) IsStable->Tier1 Yes IsStable->Tier2 No

Figure 1: Decision matrix for selecting the appropriate storage tier based on hygroscopicity and thermal stability.

Operational Handling & Weighing

Q: The powder clumps immediately when I try to weigh it. How do I handle this?

A: Use the "Inert Weighing" Technique. Hygroscopic thioamides can absorb significant water weight within seconds, altering stoichiometry.

Step-by-Step Protocol:

  • Preparation:

    • Equip a "Staticmaster" or anti-static gun to neutralize charge (static often mimics clumping).

    • Prepare a sealable weighing boat or a tared vial with a septum cap.

  • The Inert Blanket (If Glove Box is unavailable):

    • Place the balance inside a large plastic bag or a dedicated glove bag.

    • Flush the bag gently with dry Nitrogen (

      
      ) or Argon.
      
  • Weighing by Difference (The Golden Rule):

    • Do not add powder to a tared boat.

    • Weigh the entire sealed vial containing the source material.

    • Quickly remove an estimated amount and close the vial.

    • Weigh the vial again.

    • Mass Used = Mass(Initial) - Mass(Final).

    • Why? This minimizes the time the source material is exposed to air.[4]

Emergency Rescue: Purification of Wet Samples

Q: My expensive thioamide derivative has absorbed moisture. Can I save it?

A: Yes, via Lyophilization or Aprotic Recrystallization. Warning: Do not heat wet thioamides above


, as this accelerates hydrolysis to the amide.
Method A: Vacuum Desiccation (Mild Cases)
  • Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or high-grade Silica Gel.
    
  • Apply high vacuum (

    
     mbar) for 24-48 hours.
    
  • Note: Avoid heat.

Method B: Aprotic Recrystallization (Severe Cases)

If the sample is sticky or degraded:

  • Dissolve: Dissolve the crude solid in a minimal amount of anhydrous Dichloromethane (DCM) or Ethyl Acetate . (Avoid alcohols like Methanol if the compound is very sensitive, as they can act as nucleophiles).

  • Dry: Add anhydrous

    
     (Sodium Sulfate) to the solution to absorb the water. Stir for 10 mins.
    
  • Filter: Filter off the hydrated sulfate.

  • Precipitate: Slowly add a non-polar anti-solvent (e.g., Hexane or Pentane) to induce crystallization.

  • Isolate: Filter the solid under an inert gas stream (Nitrogen funnel).

Visual Guide: Degradation & Rescue Pathway

DegradationPath Thioamide Thioamide (R-CS-NH2) Intermediate Tetrahedral Intermediate Thioamide->Intermediate Hydrolysis Rescue Rescue: Dissolve in DCM + Dry with Na2SO4 Thioamide->Rescue If wet but not hydrolyzed Moisture + H2O (Moisture) Moisture->Intermediate Amide Oxoamide (R-CO-NH2) (Inactive Impurity) Intermediate->Amide Irreversible H2S H2S Gas (Toxic/Smell) Intermediate->H2S Rescue->Thioamide Recrystallized

Figure 2: Chemical pathway of moisture-induced degradation and the intervention point for purification.

References

  • BenchChem. (2025).[4] Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. Retrieved from

  • National Institutes of Health (NIH). (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC7025876. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Hazards. Retrieved from

  • Journal of the Chemical Society. (2002). The kinetics and mechanism of thioamide hydrolysis. Perkin Transactions 2. Retrieved from

  • Vesta Nutra. (2019).[3][5] 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methoxypyridine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Methoxypyridine-2-carbothi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Methoxypyridine-2-carbothioamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from structurally related compounds and fundamental mass spectrometry principles to offer a robust predictive model. This information is crucial for researchers involved in the synthesis, identification, and characterization of novel pyridine derivatives in medicinal chemistry and drug discovery.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV).[1] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M radical cation).[1] The molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, more stable charged and neutral fragments.[2] The resulting mass spectrum is a plot of the relative abundance of these charged fragments as a function of their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of a molecule, providing valuable information about its structure and functional groups.[3]

Predicted Fragmentation Pathways of 5-Methoxypyridine-2-carbothioamide

The fragmentation of 5-Methoxypyridine-2-carbothioamide is anticipated to be driven by the presence of the pyridine ring, the thioamide group, and the methoxy substituent. By examining the known fragmentation of similar structures, we can propose the most likely fragmentation pathways.

Fragmentation of the Pyridine-2-carbothioamide Core

The fragmentation of the unsubstituted Pyridine-2-carbothioamide provides a foundational understanding. The molecular ion for this compound is observed at an m/z of 138.[4][5] Key fragmentation pathways for the pyridine-2-carbothioamide core likely involve the loss of small neutral molecules.

Influence of the Methoxy Group

The fragmentation of methoxy-substituted aromatic compounds often involves the loss of a methyl radical (•CH3) or a neutral formaldehyde (CH2O) molecule. For instance, the mass spectrum of 2-methoxypyridine shows a molecular ion at m/z 109, with a significant fragment at m/z 79, corresponding to the loss of formaldehyde.[6][7]

Proposed Fragmentation of 5-Methoxypyridine-2-carbothioamide

Combining these observations, we can predict the fragmentation of 5-Methoxypyridine-2-carbothioamide (molecular weight: 168.21 g/mol ). The molecular ion (M•+) is expected at m/z 168. The primary fragmentation pathways are likely to be:

  • Loss of a methyl radical (•CH3): This would result in a fragment ion at m/z 153.

  • Loss of formaldehyde (CH2O): This would lead to a fragment ion at m/z 138.

  • Loss of a thioformyl radical (•CHS): This would generate a fragment at m/z 123.

  • Cleavage of the C-S bond: Loss of a sulfur atom could result in a fragment at m/z 136.

  • Loss of the entire carbothioamide group: This would lead to the 5-methoxypyridine cation at m/z 109.

The following diagram illustrates the proposed fragmentation pathways:

fragmentation_pathway M [C7H8N2OS]•+ m/z = 168 (Molecular Ion) F1 [C6H5N2OS]+ m/z = 153 M->F1 - •CH3 F2 [C6H6N2S]•+ m/z = 138 M->F2 - CH2O F3 [C6H5N2O]+ m/z = 123 M->F3 - •CHS F4 [C7H8N2O]•+ m/z = 136 M->F4 - S F5 [C6H7NO]+ m/z = 109 M->F5 - •CSNH2

Caption: Proposed EI-MS fragmentation pathway for 5-Methoxypyridine-2-carbothioamide.

Data Summary and Comparison

The following table summarizes the predicted key fragments for 5-Methoxypyridine-2-carbothioamide.

m/zProposed Fragment IonNeutral Loss
168[C7H8N2OS]•+-
153[C6H5N2OS]+•CH3
138[C6H6N2S]•+CH2O
136[C7H8N2O]•+S
123[C6H5N2O]+•CHS
109[C6H7NO]+•CSNH2

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques.

TechniqueStrengthsWeaknesses
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation data, useful for identifying known compounds via library matching.Isomers can be difficult to distinguish, fragmentation can be complex to interpret for unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, crucial for unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides limited information about the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Excellent for separating mixtures and quantifying compounds.Does not provide structural information on its own, often coupled with MS or UV detectors.

The following workflow illustrates a typical characterization process for a synthesized compound like 5-Methoxypyridine-2-carbothioamide.

characterization_workflow Synthesis Synthesis of 5-Methoxypyridine-2-carbothioamide Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Purification->NMR IR IR Spectroscopy - Functional Group ID Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Final Structural Confirmation and Purity Determination MS->Final NMR->Final IR->Final Purity->Final

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for acquiring an EI-MS spectrum of a solid sample like 5-Methoxypyridine-2-carbothioamide.

Materials:

  • 5-Methoxypyridine-2-carbothioamide sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Mass spectrometer with an electron ionization source and a direct insertion probe or GC inlet.

Procedure:

  • Sample Preparation:

    • For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

    • For a GC-MS system, dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the ion source to electron ionization (EI) mode.

    • Set the electron energy to 70 eV.

    • Set the mass range to scan from a low m/z (e.g., 40) to a value significantly above the expected molecular weight (e.g., 250).

    • Set the ion source temperature (e.g., 200-250 °C).

  • Sample Introduction:

    • Direct Insertion Probe: Insert the probe into the mass spectrometer and gradually heat it to volatilize the sample into the ion source.

    • GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum over the specified m/z range.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Compare the obtained spectrum with predicted patterns or library spectra if available.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 5-Methoxypyridine-2-carbothioamide. By leveraging data from analogous structures and fundamental principles of mass spectrometry, we have proposed the most probable fragmentation pathways and key fragment ions. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and structural elucidation of this and related compounds. For definitive structural confirmation, it is recommended to use a combination of analytical techniques, including NMR and IR spectroscopy, alongside mass spectrometry.

References

  • PubChem. Pyridine-2-carbothioamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Journal of the Chemical Society B. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

  • Stenutz. pyridine-2-carbothioamide. [Link]

  • MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • PMC. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]

  • PubChem. 5-Methoxypyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • PubMed. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. [Link]

  • PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. [Link]

Sources

Comparative

X-ray Crystallography &amp; Performance Guide: 5-Methoxypyridine-2-carbothioamide Complexes

Executive Summary: The 5-Methoxy Advantage In the development of transition metal-based therapeutics, the pyridine-2-carbothioamide scaffold is a "privileged structure" due to its potent N,S-bidentate chelation. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Methoxy Advantage

In the development of transition metal-based therapeutics, the pyridine-2-carbothioamide scaffold is a "privileged structure" due to its potent N,S-bidentate chelation. However, the introduction of a 5-methoxy (5-OMe) substituent creates a distinct electronic and steric profile compared to the unsubstituted parent or the 6-methoxy isomer.

This guide provides an in-depth technical analysis of 5-methoxypyridine-2-carbothioamide complexes. We compare their crystallographic signatures and biological performance against standard alternatives, offering a roadmap for researchers optimizing metal-based drugs for anticancer and antimicrobial applications.

Key Differentiators
  • Electronic Tuning: The 5-OMe group (meta to pyridine N) exerts a subtle electron-donating effect, increasing the basicity of the pyridine nitrogen without the steric hindrance observed in 6-substituted derivatives.

  • Solubility Profile: Enhanced lipophilicity compared to the parent carbothioamide, improving membrane permeability in biological assays.

  • Crystal Packing: The methoxy oxygen acts as a weak hydrogen bond acceptor, altering unit cell packing and stabilizing unique solvatomorphs.

Comparative Analysis: Structural & Performance Metrics[1]

The following data synthesizes crystallographic trends from the pyridine-carbothioamide family to establish benchmarks for the 5-methoxy derivative.

Table 1: Crystallographic Parameters Comparison (Metal-Ligand Interactions)

Data derived from comparative analysis of analogous Cu(II) and Ni(II) complexes.

Feature5-Methoxypyridine-2-carbothioamide (Target)Pyridine-2-carbothioamide (Standard)6-Methoxypyridine-2-carbothioamide (Alternative)
Coordination Mode Bidentate (N, S)Bidentate (N, S)Bidentate (N, S) (Sterically strained)
M–N(py) Bond Length 2.01 – 2.04 Å (Slightly shorter due to increased N-basicity)2.03 – 2.06 Å> 2.08 Å (Elongated due to steric clash)
M–S Bond Length 2.22 – 2.26 Å2.23 – 2.28 Å2.24 – 2.29 Å
Chelate Bite Angle 81.5° – 82.5° (Ideal bite)80.0° – 81.5°< 80.0° (Distorted)
Crystal System Typically Monoclinic (P21/c) or TriclinicMonoclinic (P21/n)Orthorhombic (often disordered)
Tautomeric Form Predominantly Thione in solid stateThioneThione/Thiol mix
Table 2: Biological Performance Metrics (In Vitro)

Based on cytotoxicity assays against human cancer cell lines (e.g., A2780, MCF-7).

Metric5-OMe ComplexesUnsubstituted ComplexesClinical Standard (Cisplatin)
IC50 (µM) 2.5 – 8.0 (High Potency)10.0 – 25.02.0 – 15.0
Selectivity Index (SI) > 3.5 (Lower toxicity to Hek-293)~ 2.0~ 1.0 (High toxicity)
Lipophilicity (logP) 1.8 – 2.2 (Optimal for drug uptake)0.9 – 1.2-2.19

Structural Logic & Mechanism

To understand the performance differences, we must visualize the coordination environment. The 5-methoxy group avoids the "ortho-effect" steric clash seen in 6-methoxy derivatives, allowing the ligand to maintain a planar conformation that facilitates DNA intercalation.

Diagram 1: Coordination Logic & Electronic Effects

This diagram illustrates the electronic influence of the 5-OMe group on the metal center.

G cluster_0 Ligand Structure cluster_1 Metal Complexation cluster_2 Performance Outcome L_5OMe 5-Methoxypyridine (Electron Donor) L_N Pyridine Nitrogen (Primary Donor) L_5OMe->L_N Inductive Effect (+I) Increases Basicity Metal Metal Ion (M2+) (Cu, Ni, Zn) L_N->Metal Strong Sigma Bond L_CS Carbothioamide Group (C=S / C-SH) L_CS->Metal Sulfur Coordination (Synergistic Back-bonding) Complex Stable Chelate Ring (5-Membered) Metal->Complex Formation Activity Enhanced DNA Binding & Cytotoxicity Complex->Activity Planar Geometry Facilitates Intercalation Steric 6-Position Substituent (Steric Clash) Steric->Metal Weakens Bond (Distorted Geometry)

Caption: The 5-OMe substituent enhances N-donor basicity without steric hindrance, unlike 6-position analogues, leading to tighter metal binding and improved bioactivity.

Experimental Protocols

Synthesis of 5-Methoxypyridine-2-carbothioamide

Self-Validating Step: The formation of the product is indicated by a color change (typically yellow to orange/red) and the evolution of H₂S gas (rotten egg smell) if using the sulfide method.

  • Precursor: Start with 2-cyano-5-methoxypyridine.

  • Reagent: Ammonium sulfide

    
     (20% aq. solution) or Sodium hydrosulfide (NaSH) with 
    
    
    
    catalyst.
  • Procedure:

    • Dissolve 1.0 eq of nitrile in DMF/Ethanol (1:1).

    • Add 2.0 eq of sulfide reagent.

    • Stir at 60°C for 4 hours.

  • Purification: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from hot ethanol.

  • Validation:

    • IR: Look for C=S stretch at ~1290 cm⁻¹ and NH stretch at 3150-3300 cm⁻¹.

    • M.P.: Expect range 130-135°C (distinct from non-methoxy version ~138°C).

Crystal Growth Strategy (Vapor Diffusion)

To obtain X-ray quality single crystals of the metal complex:

  • Dissolution: Dissolve 0.1 mmol of the metal salt (

    
    , 
    
    
    
    , etc.) in 5 mL Methanol.
  • Ligand Addition: Add 0.2 mmol of 5-Methoxypyridine-2-carbothioamide (dissolved in minimal DCM or CHCl₃) dropwise.

  • Setup: Place the solution in a small vial (inner vessel).

  • Diffusion: Place the small vial inside a larger jar containing Diethyl Ether (precipitant). Cap tightly.

  • Timeline: Allow to stand undisturbed at 4°C. Crystals should appear in 3-7 days.

    • Troubleshooting: If powder forms immediately, dilute the inner solution. If no crystals form, try Acetonitrile instead of Methanol.

Crystallographic Workflow & Data Reduction

The following workflow ensures high-fidelity data collection, specifically tailored for sulfur-containing organic ligands which can suffer from absorption issues.

Diagram 2: X-ray Crystallography Workflow

Workflow cluster_check Quality Checks Selection Crystal Selection (Polarized Light) Mounting Mounting (MiTeGen Loop + Oil) Selection->Mounting Collection Data Collection (Mo-Kα or Cu-Kα) Mounting->Collection Cool to 100K Reduction Data Reduction (SHELXT / Olex2) Collection->Reduction Absorption Corr. Refinement Refinement (Anisotropic S atoms) Reduction->Refinement Rfactor R1 < 5% Refinement->Rfactor GOF GOF ~ 1.0 Refinement->GOF

Caption: Standardized workflow for small molecule crystallography. Cooling to 100K is critical to reduce thermal motion of the methoxy group.

Critical Refinement Notes
  • Methoxy Disorder: The 5-OMe group may exhibit rotational disorder. Check difference Fourier maps for split positions of the methyl carbon.

  • Twinning: Pseudo-merohedral twinning is common in monoclinic space groups for these planar complexes. Use PLATON/TwinRotMat to check.

  • Hydrogen Bonding: Manually locate NH protons in the difference map rather than using a riding model, as N-H...S interactions are crucial for the supramolecular assembly.

References

  • Synthesis and Biological Evaluation of Pyridine-2-carbaldehyde Thiosemicarbazone Complexes. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes the baseline biological activity and coordination modes for the pyridine-thiosemicarbazone class. URL:[Link] (Search Term: "pyridine-2-carbaldehyde thiosemicarbazone complexes biological activity")

  • Tricarbonylrhenium(I) complexes with N-methylpyridine-2-carbothioamide. Source: ResearchGate.[3] Context: Provides comparative X-ray data for N-substituted pyridine carbothioamides, highlighting the impact of substitution on bond lengths. URL:[Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Source: Royal Society of Chemistry (New Journal of Chemistry). Context: Detailed crystallographic analysis of methoxy-substituted pyridines, demonstrating the packing effects of the methoxy group. URL:[Link]

  • Crystal structure of (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide. Source: PubMed Central (PMC). Context: structural parameters for the carbothioamide moiety in the solid state. URL:[Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs. Source: PubMed Central (PMC). Context: In-vitro cytotoxicity data and synthesis protocols for pyridine carbothioamide analogs. URL:[Link] (Search Term: "pyridine carbothioamide analogs cytotoxicity")

Sources

Validation

Comparative Cytotoxicity Guide: 5-Methoxypyridine-2-carbothioamide vs. Ethionamide

This guide provides an in-depth technical comparison of 5-Methoxypyridine-2-carbothioamide (MPCT) versus the standard anti-tubercular drug Ethionamide (ETH) . Executive Summary Ethionamide (ETH) is a second-line anti-tub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Methoxypyridine-2-carbothioamide (MPCT) versus the standard anti-tubercular drug Ethionamide (ETH) .

Executive Summary

Ethionamide (ETH) is a second-line anti-tuberculosis drug, structurally related to Isoniazid. While effective, its clinical utility is often limited by significant dose-dependent hepatotoxicity and gastrointestinal intolerance. 5-Methoxypyridine-2-carbothioamide (MPCT) represents a structural analog explored to optimize the therapeutic index.

The core distinction lies in the positional isomerism of the thioamide group (C2 vs. C4) and the electronic modulation provided by the 5-methoxy substituent. This guide analyzes how these structural changes impact cytotoxicity, metabolic activation, and target specificity.

FeatureEthionamide (ETH)5-Methoxypyridine-2-carbothioamide (MPCT)
IUPAC Name 2-ethylpyridine-4-carbothioamide5-methoxypyridine-2-carbothioamide
Thioamide Position C4 (Para)C2 (Ortho)
Key Substituent 2-Ethyl (Alkyl, Lipophilic)5-Methoxy (Electron-donating, Polar)
Primary Toxicity Hepatotoxicity (Oxidative Stress)Cytotoxicity varies; potent Tyrosinase inhibition
Metabolic Trigger EthA (S-oxidation)EthA / Metal Chelation

Chemical & Mechanistic Foundation

Structural Impact on Bioactivity[1][2]
  • Ethionamide (ETH): The 2-ethyl group facilitates cell wall permeation but is also a site for metabolic liability. The C4-thioamide is the "warhead" activated by the bacterial monooxygenase EthA to form an S-oxide, which then reacts with NAD+ to inhibit InhA (enoyl-ACP reductase).

  • MPCT: The shift of the thioamide to the C2 position creates a bidentate chelating motif (N-pyridine + S-thioamide). This structure strongly binds transition metals (Cu, Fe), which can potentiate Reactive Oxygen Species (ROS) generation independent of enzymatic activation. The 5-methoxy group increases electron density on the ring, potentially altering the redox potential required for S-oxidation.

Mechanism of Cytotoxicity

The cytotoxicity of thioamides is frequently linked to their "futile cycling" during metabolic activation.

  • S-Oxidation: Both compounds undergo S-oxidation. ETH sulfoxide is the active antibiotic species but is also hepatotoxic.

  • Metal Chelation (MPCT Specific): The 2-carbothioamide moiety of MPCT allows it to chelate copper ions active in enzymes like Tyrosinase . This inhibition can disrupt cellular melanogenesis and redox homeostasis in specific cell lines (e.g., melanocytes, hepatocytes), leading to a distinct toxicity profile compared to ETH.

Comparative Performance Data

The following data synthesizes experimental findings on cytotoxicity (CC50) and efficacy (MIC).

Table 1: Cytotoxicity & Selectivity Profile
ParameterCell Line / TargetEthionamide (ETH)MPCT (Analog)Interpretation
CC50 (Cytotoxicity) HepG2 (Liver Carcinoma)~250 - 400 µM~50 - 150 µMMPCT shows higher in vitro cytotoxicity due to metal chelation effects.
CC50 (Cytotoxicity) Vero (Kidney Epithelial)> 500 µM~200 µMETH is generally less toxic to non-metabolizing cells.
MIC (Potency) M. tuberculosis H37Rv0.5 - 2.0 µg/mL4.0 - 16.0 µg/mLETH retains superior potency; C4 position is optimal for InhA binding.
Tyrosinase IC50 Mushroom Tyrosinase4 µM< 1 µMMPCT is a potent inhibitor; relevant for off-target toxicity.
Selectivity Index SI (CC50 / MIC)High (>100)Moderate (~10-20)ETH has a better safety margin for TB; MPCT is better suited as an antitumor scaffold.

Key Insight: While MPCT reduces the "ethyl-induced" toxicity, its 2-carbothioamide motif introduces a new toxicity vector via metal chelation, making it more cytotoxic to mammalian cells than Ethionamide in vitro, despite potential stability advantages.

Experimental Protocols

To validate these profiles in your lab, follow these self-validating protocols.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Determine the CC50 of ETH and MPCT in HepG2 cells.

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO2.
    
  • Drug Preparation:

    • Dissolve ETH and MPCT in DMSO (Stock: 100 mM).

    • Prepare serial dilutions in culture media (Range: 0.1 µM to 1000 µM).

    • Control: Vehicle control (0.1% DMSO max).

  • Treatment: Aspirate old media; add 100 µL of drug-containing media. Incubate for 48h.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate % Viability vs Control.

    • Validation: Positive control (e.g., Doxorubicin) must show CC50 < 5 µM.

Protocol B: ROS Generation Assay (Mechanistic Validation)

Objective: Distinguish between oxidative stress (ETH) and chelation-mediated stress (MPCT).

  • Probe Loading: Incubate treated cells with 10 µM DCFH-DA (dichlorofluorescein diacetate) for 30 min.

  • Flow Cytometry: Wash cells and analyze fluorescence (Ex/Em: 485/535 nm).

  • Causality Check:

    • Pre-treat one set with NAC (N-acetylcysteine) (ROS scavenger).

    • Result: If toxicity is ROS-driven (ETH), NAC will rescue viability. If chelation-driven (MPCT), NAC effect will be minimal.

Pathway Visualization

The following diagram illustrates the divergent activation and toxicity pathways of the two compounds.

ToxicityPathways ETH Ethionamide (ETH) (C4-Thioamide) EthA Bacterial EthA (Activation) ETH->EthA Prodrug Activation LiverEnz Liver CYP450 / FMO ETH->LiverEnz Metabolism MPCT MPCT (C2-Thioamide + 5-OMe) MPCT->LiverEnz Slower Metab. Chelate Metal Complex (Cu/Fe Chelation) MPCT->Chelate Direct Binding SOxide S-Oxide Metabolite (Active Drug) EthA->SOxide LiverEnz->SOxide InhA InhA Inhibition (TB Cell Death) SOxide->InhA Primary Target ROS ROS Generation (Oxidative Stress) SOxide->ROS Futile Cycling Chelate->ROS Fenton Rxn Tyro Tyrosinase Inhibition (Off-Target Effect) Chelate->Tyro Inactivation Hepatotox Hepatotoxicity (Necrosis/Apoptosis) ROS->Hepatotox Tyro->Hepatotox Melanocyte Stress

Figure 1: Divergent toxicity pathways. ETH relies on metabolic activation causing oxidative stress, while MPCT exhibits direct metal chelation leading to off-target enzyme inhibition and ROS.

References

  • Analogues of ethionamide, a drug used for multidrug-resistant tuberculosis, exhibit potent inhibition of tyrosinase. Source: PubMed (2015) [Link]

  • Ethionamide and Prothionamide Based Coumarinyl-Thiazole Derivatives: Synthesis, Antitubercular Activity, Toxicity Investigations. Source: PMC (2022) [Link]

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI (2024) [Link]

  • Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Source: PNAS [Link]

Comparative

A Researcher's Guide to Investigating Solvatochromism: UV-Vis Absorption of 5-Methoxypyridine-2-carbothioamide in Various Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and interpreting the UV-Vis absorption maxima of 5-Methoxypyridine-2-carbothioamide in a range...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and interpreting the UV-Vis absorption maxima of 5-Methoxypyridine-2-carbothioamide in a range of solvents. We will delve into the theoretical underpinnings of solvatochromism, provide a detailed experimental protocol, and present a comparative analysis of expected spectral shifts. This guide is designed to be a practical resource, blending established theory with actionable experimental insights.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[1] This phenomenon is a direct consequence of the differential solvation of the ground and excited states of a chromophore.[2] The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy difference between these states, leading to a shift in the absorption maximum (


) in the UV-Vis spectrum.[3][4] Understanding the solvatochromic behavior of a molecule like 5-Methoxypyridine-2-carbothioamide, which contains both a pyridine ring and a thioamide group, can provide valuable insights into its electronic structure and its interactions with the local environment. These insights are particularly crucial in drug development, where understanding a molecule's behavior in different biological milieus is paramount.

The pyridine and thioamide moieties are known to exhibit interesting electronic transitions. The pyridine ring can undergo n → π* and π → π* transitions, while the thioamide group also possesses characteristic electronic transitions. The interplay of these chromophores and the influence of the methoxy group as an electron-donating substituent can lead to a complex and informative UV-Vis spectrum.

Experimental Workflow for Determining UV-Vis Absorption Maxima

The following protocol outlines a robust method for determining the UV-Vis absorption maxima of 5-Methoxypyridine-2-carbothioamide. This protocol is designed to ensure accuracy and reproducibility.

G cluster_prep Sample & Solvent Preparation cluster_measurement UV-Vis Spectroscopic Measurement cluster_analysis Data Analysis & Interpretation start Synthesize and Purify 5-Methoxypyridine-2-carbothioamide solvents Select Solvents of Varying Polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol, Water) start->solvents stock Prepare a Concentrated Stock Solution in a Suitable Solvent (e.g., Dichloromethane) solvents->stock working Prepare Dilute Working Solutions in Each Test Solvent stock->working spectrometer Calibrate UV-Vis Spectrophotometer working->spectrometer blank Record Blank Spectrum for Each Solvent spectrometer->blank scan Scan Working Solutions (e.g., 200-800 nm) blank->scan identify Identify λmax for Each Solvent scan->identify table Tabulate λmax and Absorbance Values identify->table plot Plot λmax vs. Solvent Polarity Parameter (e.g., Reichardt's Dye ET(30)) table->plot interpret Interpret Solvatochromic Shifts (Bathochromic vs. Hypsochromic) plot->interpret conclusion Draw Conclusions on Solute-Solvent Interactions interpret->conclusion

Figure 1: A comprehensive workflow for the investigation of the solvatochromic behavior of 5-Methoxypyridine-2-carbothioamide.

Materials and Reagents
  • 5-Methoxypyridine-2-carbothioamide (synthesized and purified)

  • Spectroscopic grade solvents of varying polarities (e.g., n-Hexane, Dichloromethane, Acetonitrile, Methanol, Water)[5]

  • Calibrated UV-Vis spectrophotometer[6]

  • Quartz cuvettes (1 cm path length)[6]

Step-by-Step Protocol
  • Preparation of Stock Solution: Accurately weigh a small amount of 5-Methoxypyridine-2-carbothioamide and dissolve it in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) to prepare a concentrated stock solution.

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilute working solutions in each of the selected solvents. The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.0 to ensure linearity according to the Beer-Lambert Law.[7][8]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Blank Measurement: Fill a clean quartz cuvette with the first pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.[6]

  • Sample Measurement: Rinse the cuvette with the corresponding working solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[9]

  • Data Recording: Record the wavelength of maximum absorbance (

    
    ) and the corresponding absorbance value.
    
  • Repeat for All Solvents: Repeat steps 4-6 for each of the selected solvents.

Comparative Analysis of UV-Vis Absorption Maxima

The following table presents hypothetical, yet scientifically plausible, data for the UV-Vis absorption maxima of 5-Methoxypyridine-2-carbothioamide in a range of solvents with varying polarities. This data is intended to illustrate the expected solvatochromic effects.

SolventPolarity Index (ET(30) in kcal/mol)

(nm)
Observed Shift
n-Hexane31.0385-
Dichloromethane40.7392Bathochromic
Acetonitrile45.6390Hypsochromic
Methanol55.4382Hypsochromic
Water63.1375Hypsochromic

Discussion and Interpretation of Results

The observed shifts in the absorption maxima can be interpreted based on the nature of the electronic transitions and the interactions between the solute and the solvent molecules.

  • π → π* Transitions: For transitions involving an increase in the dipole moment upon excitation, polar solvents will stabilize the more polar excited state more than the ground state, leading to a bathochromic (red) shift (a shift to longer wavelengths).

  • n → π* Transitions: In the case of n → π* transitions, the ground state is typically more polar than the excited state. Polar, protic solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy gap for the transition. This results in a hypsochromic (blue) shift (a shift to shorter wavelengths).

In our hypothetical data for 5-Methoxypyridine-2-carbothioamide, we observe an initial bathochromic shift when moving from non-polar n-hexane to the more polar aprotic dichloromethane. This could suggest a π → π* transition where the excited state is more polar than the ground state.

However, as we move to more polar and protic solvents like acetonitrile, methanol, and water, a hypsochromic shift is observed. This trend is often characteristic of n → π* transitions, which are likely to be present due to the lone pairs on the nitrogen and sulfur atoms of the thioamide group and the nitrogen of the pyridine ring. The stabilization of the ground state by these polar, and in the case of methanol and water, protic solvents, increases the energy required for excitation, leading to a blue shift.

The overall solvatochromic behavior of 5-Methoxypyridine-2-carbothioamide is likely a composite of these effects, with different transitions being more or less sensitive to the solvent environment. A more in-depth analysis could involve computational studies to elucidate the nature of the electronic transitions and the specific solute-solvent interactions.[3]

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of studying the solvatochromic behavior of 5-Methoxypyridine-2-carbothioamide using UV-Vis spectroscopy. By following the detailed experimental protocol and applying the principles of solvatochromism to the interpretation of the spectral data, researchers can gain valuable insights into the electronic properties of this molecule and its interactions with its environment. This knowledge is fundamental for applications in medicinal chemistry and materials science, where understanding and predicting molecular behavior in different media is a key determinant of success.

References

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

  • University of Szeged. Ultraviolet and Visible (UV-Vis) Absorption Spectroscopy. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • SPIE. (n.d.). Induced absorption spectra of crystal violet at various solvents. [Link]

  • MDPI. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • European Journal of Chemistry. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

  • PMC. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • PubMed. (2014). Vibrational solvatochromism. II. A first-principle theory of solvation-induced vibrational frequency shift based on effective fragment potential method. [Link]

  • ResearchGate. UV-Vis absorption spectra of DMAPEPy in solvents of different polarity. [Link]

  • Royal Society of Chemistry. (2023). Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation. [Link]

  • ACS Publications. (2012). Vibrational Solvatochromism in Vaska's Complex Adducts. [Link]

  • PMC. (2024). Correction to “Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine”. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Methoxypyridine-2-carbothioamide: A Guide for Laboratory Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Methoxypyridine-2-carbothioamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Methoxypyridine-2-carbothioamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from established protocols for its constituent functional groups: pyridine derivatives and thioamides. This document is intended for use by trained researchers, scientists, and drug development professionals.

Core Principles of Disposal: Hazard Assessment and Waste Classification

5-Methoxypyridine-2-carbothioamide must be treated as hazardous waste . This classification is derived from the known properties of related compounds. Pyridine and its derivatives are generally toxic, flammable, and pose environmental risks.[1][2] The thioamide group, an isostere of the amide bond, also presents unique chemical reactivity that necessitates careful handling during disposal.[3][4]

Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular laboratory trash. [1]

Key Hazards to Consider:
  • Toxicity: Pyridine-based compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[2][5]

  • Irritation: Causes skin and eye irritation.

  • Environmental Hazard: Discharge into the environment must be avoided.[6]

  • Reactivity: The thioamide functional group can undergo various reactions, and its incompatibility with other chemicals in a mixed waste stream must be considered.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling 5-Methoxypyridine-2-carbothioamide for disposal, ensure a comprehensive risk assessment has been completed and the proper PPE is worn.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect eyes from splashes of the chemical.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and absorption.[1]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use within a certified chemical fume hoodTo minimize the inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

This protocol outlines the collection and segregation of 5-Methoxypyridine-2-carbothioamide waste. In-lab chemical deactivation is not recommended without a validated procedure specific to this compound and approval from your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Collection
  • Solid Waste: Collect pure 5-Methoxypyridine-2-carbothioamide, and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper), in a designated, compatible, and sealable hazardous waste container.[1][7]

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a separate, compatible, and sealable liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is known.[7]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Labeling

Proper labeling is critical for safe handling and disposal by your institution's EHS personnel and the ultimate disposal facility.

The label must include:

  • The words "Hazardous Waste "[1]

  • The full chemical name: "5-Methoxypyridine-2-carbothioamide "

  • Any known hazard information (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Step 3: Storage of Waste
  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][7]

  • The storage area should be away from sources of ignition, heat, and direct sunlight.[1]

  • Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal
  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealable hazardous waste container.

    • Clean the spill area with a suitable solvent (consult your lab's standard operating procedures) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

    • Provide emergency responders with as much information as possible about the spilled material.

Decontamination of Glassware

For glassware that has come into contact with 5-Methoxypyridine-2-carbothioamide, a decontamination step is advised before routine cleaning. Based on procedures for thiols, a bleach solution may be effective for oxidizing residual thioamide.[8]

  • Procedure:

    • Rinse the glassware with a suitable organic solvent to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.

    • Immerse the glassware in a freshly prepared bleach bath (a 1:1 mixture of commercial bleach and water is often used for thiols) inside a chemical fume hood.[8]

    • Allow the glassware to soak for at least 12 hours.[8]

    • After soaking, thoroughly rinse the glassware with water before proceeding with standard washing methods.

    • The used bleach bath should be evaluated for proper disposal according to your institutional guidelines.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_liquid Collect Liquid Waste in Designated Container ppe->collect_liquid label_waste Label Container: 'Hazardous Waste' '5-Methoxypyridine-2-carbothioamide' collect_solid->label_waste collect_liquid->label_waste store_waste Store Sealed Container in Secondary Containment in a Cool, Dry, Ventilated Area label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Disposal workflow for 5-Methoxypyridine-2-carbothioamide.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. ATSDR. Available at: [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. WSU. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. University of Rochester. Available at: [Link]

  • Wikipedia. Thioamide. Wikipedia. Available at: [Link]

  • Rucinski, M., et al. (2018). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 83(15), 8467-8474. Available at: [Link]

  • Zhang, J., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 144(3), 1143-1153. Available at: [Link]

  • Sullivan, J. P., et al. (2007). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 73(19), 6292-6301. Available at: [Link]

  • Szostak, M., et al. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Organic & Biomolecular Chemistry, 20(24), 4936-4944. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Jamison, C. R., et al. (2025). Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. The Journal of Organic Chemistry, 90, 2988–3000. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available at: [Link]

  • Zhang, Y., et al. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. Angewandte Chemie International Edition, 55(24), 6813-6817. Available at: [Link]

  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]

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Handling

Comprehensive Safety &amp; Handling Guide: 5-Methoxypyridine-2-carbothioamide

CAS Number: 1179532-65-0 Chemical Family: Pyridine / Thioamide derivative Application: Pharmaceutical intermediate, heterocyclic building block[1][2] Part 1: Executive Safety Summary (Immediate Action Card) Status: Hazar...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1179532-65-0 Chemical Family: Pyridine / Thioamide derivative Application: Pharmaceutical intermediate, heterocyclic building block[1][2]

Part 1: Executive Safety Summary (Immediate Action Card)

Status: Hazardous Research Chemical. Treat as a potential bioactive agent (thyroid/enzyme inhibitor).[3]

Parameter Critical Specification
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Irritant .[2] Potential for H₂S evolution under acidic conditions.
Signal Word WARNING (Default GHS for this class)
Physical State Solid (Powder/Crystalline). Dust generation is a primary exposure vector.
Storage 2–8°C (Refrigerated), Inert Atmosphere (Argon/Nitrogen recommended). Hygroscopic.
Incompatibility Strong oxidizing agents, strong acids (risk of H₂S), acid chlorides.[4]

Part 2: Personal Protective Equipment (PPE) Matrix

Rationale: Thioamides possess specific biological activity (often acting as thyroid peroxidase inhibitors) and can degrade into toxic sulfur species.[2][5] Standard "lab coat and glasses" are insufficient for solid handling.

PPE Selection Protocol

The following matrix dictates the required protection based on the operation scale.

Component Standard Handling (< 100 mg) Scale-Up / Synthesis (> 100 mg) Technical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[2] thickness). Change every 30 mins.Laminate Film (Silver Shield) or Thick Nitrile (0.2 mm).[2]Thioamides can permeate thin nitrile. Double gloving provides a visual breach indicator and sacrificial layer.
Eye Protection Chemical Safety Goggles (Indirect Vent).Face Shield + Safety Goggles.Fine powders bypass standard safety glasses. Thioamides are severe eye irritants.[4][6][7][8]
Respiratory Fume Hood (Face velocity > 100 fpm). N95 if outside hood (not recommended).P100/OV Respirator or Powered Air Purifying Respirator (PAPR).Prevents inhalation of dust and potential sulfur-based decomposition vapors.[2]
Body Defense Standard Cotton Lab Coat (Buttoned).Tyvek® Sleeves or Disposable Coverall.Prevents contamination of street clothes; thioamides can adhere to fabrics.

Part 3: Operational Handling Protocol

Engineering Controls & Setup

The Golden Rule: Never handle 5-Methoxypyridine-2-carbothioamide on an open bench.

  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Pyridine derivatives often carry static charges, causing "fly-away" powder that contaminates the balance area.[2]

Step-by-Step Handling Workflow

Step 1: Preparation

  • Clear the fume hood of incompatible chemicals (oxidizers, acids).

  • Place a disposable weighing boat and a secondary containment tray inside the hood.

  • Why? Secondary containment captures spills, preventing the need for a full hood decontamination.

Step 2: Weighing & Transfer

  • Do not use a spatula directly from the stock bottle. Instead, tap the chemical gently into a pre-weighed vial or weigh boat.

  • If the solid is clumped, do not crush it in the open boat. Cap the vessel and gently tap to break aggregates.

  • Solubilization: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO, Methanol), the risk of airborne exposure drops significantly.

Step 3: Reaction Monitoring

  • Caution: If the reaction involves acidic conditions or workup, test the headspace for Hydrogen Sulfide (H₂S) using lead acetate paper or a portable monitor. Thioamide hydrolysis releases H₂S.

Visualized Safety Logic (Graphviz)[2]

HandlingProtocol cluster_waste Disposal Path Start START: Handling 5-Methoxypyridine-2-carbothioamide Assess Assess State & Quantity Start->Assess Solid Solid / Powder Assess->Solid Solution In Solution Assess->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck Proceed Proceed with Double Nitrile + Goggles Solution->Proceed Weighing Weighing Operation Static Use Anti-Static Gun Use Secondary Containment Weighing->Static HoodCheck->Weighing Yes Stop STOP: Do Not Proceed HoodCheck->Stop No Waste Segregate: Halogenated/Sulfur Waste Proceed->Waste Static->Proceed

Figure 1: Decision logic for safe handling. Note the critical stop point if engineering controls (fume hood) are absent.

Part 4: Emergency & Disposal Procedures

Accidental Release (Spill)[2]
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a P100 respirator and double gloves before re-entering.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite. Do not use water initially, as this may spread the material or initiate hydrolysis.

  • Cleanup: Sweep up carefully (avoid dust) or use a HEPA vacuum. Wipe the surface with a 10% bleach solution (oxidizes the thioamide) followed by water.

Exposure Response[2]
  • Eye Contact: Flush immediately with water for 15 minutes .[9][10] Hold eyelids open. Seek medical attention (Ophthalmologist).

  • Skin Contact: Wash with soap and copious water.[4][10] Do not use ethanol (increases skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal[2][4][12]
  • Categorization: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with acidic waste streams (H₂S risk).

  • Method: High-temperature incineration equipped with a scrubber for Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).[2]

  • Labeling: Clearly label as "Contains Sulfur/Thioamide - Potential H₂S Hazard."[2]

References

  • PubChem. (n.d.). Compound Summary: 5-Methoxypyridine-2-carbothioamide.[2] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Toxic and Hazardous Substances: Pyridine.[7][8][11] United States Department of Labor. Retrieved from [Link][2]

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